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Sfrngvgsgvkktsfrrakq

Cat. No.: B15284826
M. Wt: 2210.5 g/mol
InChI Key: RLPBYGCOBLSFSK-UHFFFAOYSA-N
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Description

Sfrngvgsgvkktsfrrakq is a useful research compound. Its molecular formula is C95H160N34O27 and its molecular weight is 2210.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H160N34O27 B15284826 Sfrngvgsgvkktsfrrakq

Properties

IUPAC Name

5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPBYGCOBLSFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H160N34O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Sfrngvgsgvkktsfrrakq" sequence and structure

Author: BenchChem Technical Support Team. Date: November 2025

Uncharacterized Sequence: "Sfrngvgsgvkktsfrrakq"

Introduction

The amino acid sequence "this compound" does not correspond to any known or characterized protein or peptide in publicly available biological databases as of the current date. An extensive search of scientific literature and protein sequence repositories has yielded no information regarding its origin, structure, or function.

This document outlines the standard bioinformatics and experimental approaches that would be hypothetically employed to characterize a novel peptide sequence such as this. The methodologies described are based on established protocols for protein and peptide analysis.

Hypothetical Characterization Workflow

A standard workflow for the characterization of a novel peptide sequence would involve a combination of computational and experimental methods.

Diagram: Hypothetical Peptide Characterization Workflow

Caption: A flowchart of computational and experimental steps for novel peptide characterization.

Experimental Protocols

1. Peptide Synthesis

  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Procedure:

    • The C-terminal amino acid is attached to a solid resin support.

    • The Fmoc protecting group is removed from the N-terminus.

    • The next Fmoc-protected amino acid is coupled to the free N-terminus using a coupling agent (e.g., HBTU/HOBt).

    • Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    • Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid).

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

2. Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy

  • Purpose: To determine the secondary structural elements (e.g., α-helix, β-sheet, random coil) of the peptide in solution.

  • Procedure:

    • The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a known concentration.

    • A CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

    • The obtained spectrum is deconvoluted using software algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.

    • Measurements can be repeated under different conditions (e.g., varying temperature, pH, or in the presence of binding partners) to assess structural stability and conformational changes.

Quantitative Data

As the sequence "this compound" is uncharacterized, there is no quantitative data available regarding its biochemical or biophysical properties. Should this peptide be synthesized and studied, the following table provides a template for summarizing key quantitative metrics that would be determined.

ParameterMethodValueUnits
Molecular Weight (Calculated)--Da
Molecular Weight (Observed)Mass Spec-Da
PurityRP-HPLC-%
α-Helix ContentCD Spec-%
β-Sheet ContentCD Spec-%
Binding Affinity (K D )SPR / ITC-M
Enzymatic Activity (k cat )Assay-dep.-s⁻¹

Signaling Pathways

There are no known signaling pathways associated with the sequence "this compound". If future research were to identify an interaction with a cellular receptor or enzyme, the corresponding signaling cascade would be elucidated. For example, if the peptide were found to be a kinase inhibitor, its effect on a hypothetical downstream pathway could be visualized as follows.

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

Caption: A diagram showing the peptide inhibiting a kinase and blocking downstream signaling.

The amino acid sequence "this compound" represents a novel entity with no current scientific data associated with it. The methodologies and frameworks presented here serve as a comprehensive guide for its potential future investigation, from initial synthesis and structural analysis to the elucidation of its biological function and role in cellular signaling. Any further discussion would be purely speculative pending empirical data.

Unidentified Subject: "Sfrngvgsgvkktsfrrakq" and its Role in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific literature and biological databases, the term "Sfrngvgsgvkktsfrrakq" does not correspond to any known protein, peptide, or functional entity within the central nervous system. As such, an in-depth technical guide on its core functions, associated signaling pathways, and experimental protocols cannot be generated at this time.

Extensive searches have failed to identify any published research or data related to "this compound." This suggests that the term may fall into one of the following categories:

  • A novel or proprietary peptide/protein sequence that has not yet been publicly disclosed or characterized.

  • A synthetic construct created for research purposes that is not yet documented in public databases.

  • An internal designation or code not intended for public dissemination.

  • A potential typographical error in the query.

Without any foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways. The creation of such a technical guide requires a basis of established scientific findings.

Should "this compound" represent a specific amino acid sequence, a deeper analysis could be performed to predict potential structures, functions, or homologies to known proteins. This would involve the use of bioinformatic tools for sequence alignment and structural prediction. If you can confirm that "this compound" is indeed a peptide or protein sequence, we can proceed with such an analysis. However, any information generated would be predictive and not based on experimental evidence.

An In-depth Technical Guide to Neuropeptide S Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the Neuropeptide S (NPS) receptor (NPSR), its signaling mechanisms, and the experimental protocols used for its study.

Note on the Peptide "Sfrngvgsgvkktsfrrakq": The specific peptide sequence "this compound" provided in the topic query does not correspond to a known endogenous ligand or a widely referenced analog in the scientific literature. However, it bears a high degree of similarity to the endogenous human Neuropeptide S (hNPS), which has the primary sequence SFRNGVGTGMKKTSFQRAKS [1]. It is plausible that the queried sequence is a typographical error or a novel synthetic variant. This guide will focus on the well-characterized interactions of the endogenous ligand, NPS, and other key pharmacological tools with its receptor.

The Neuropeptide S System

Neuropeptide S (NPS) was identified as the endogenous ligand for the previously orphan G protein-coupled receptor (GPCR) GPR154, now designated as the Neuropeptide S Receptor (NPSR)[1][2][3]. The NPS/NPSR system is a key neuromodulatory pathway involved in a variety of physiological and behavioral processes, including arousal, anxiety, memory, and food intake[1][3][4]. Activation of NPSR in the central nervous system typically promotes arousal and produces anxiolytic-like effects[2]. Given its role in diverse CNS functions, the NPSR is a significant target for the development of novel therapeutics for psychiatric and sleep disorders[4].

Quantitative Data: NPSR Ligand Affinity and Potency

The pharmacological characterization of NPSR has been advanced through the development of various agonists and antagonists. The following tables summarize quantitative data for key ligands, providing a comparative view of their performance in different functional assays.

Table 1: Potency of NPSR Agonists

Compound/Ligand Assay Type Species Potency (pEC₅₀) Efficacy (% of NPS) Reference
Neuropeptide S (NPS) DMR Murine 8.9 ± 0.1 100 [1]
Neuropeptide S (NPS) Ca²⁺ Mobilization Human ~8.5 100 [1]
Neuropeptide S (NPS) cAMP Accumulation Human ~8.5 100 [1]
NPS (2-20) DMR Murine 7.4 ± 0.1 96 [1]
[D-Ala⁵]NPS DMR Murine 7.4 ± 0.1 96 [1]
NPS (1-10) DMR Murine 6.8 ± 0.1 95 [1]

| NPS (1-10) | Ca²⁺ Mobilization | Human | ~7.0 | 100 |[5] |

DMR: Dynamic Mass Redistribution

Table 2: Affinity and Potency of NPSR Antagonists

Compound/Ligand Assay Type Species Affinity/Potency (pA₂/pKe) Reference
SHA 68 DMR Murine 8.4 ± 0.1 [1]
SHA 68 Ca²⁺ Mobilization (Ile¹⁰⁷ variant) Human 7.5 [6]
[t-Bu-D-Gly⁵]NPS Ca²⁺ Mobilization Human - [3]

| [D-Val⁵]NPS | Ca²⁺ Mobilization | Human | - |[3] |

NPSR Signaling Pathways

NPSR is an excitatory GPCR that couples to multiple G protein families, primarily Gαs and Gαq, to initiate distinct downstream signaling cascades.[3][7]

  • Gαq Pathway: Upon NPS binding, NPSR activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol[7][8][9]. This increase in intracellular Ca²⁺ is a primary indicator of NPSR activation.

  • Gαs Pathway: Concurrently, NPSR can activate the Gαs protein, which stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, modulating cellular activity[1][3].

The dual coupling of NPSR allows it to exert complex and multifaceted control over neuronal excitability and function.

NPSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Binds Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates CaM Ca²⁺ (from ER) PLC->CaM Generates IP₃, leading to cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream CaM->Downstream

Caption: NPSR dual signaling through Gαq and Gαs pathways.

Experimental Protocols

Studying NPSR-ligand interactions requires robust and specific assay methodologies. Below are detailed protocols for key in vitro experiments.

Calcium Mobilization Assay

This is a primary functional assay to quantify NPSR activation via the Gαq pathway.

  • Principle: Genetically engineered cells expressing NPSR are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Ligand binding to NPSR triggers Ca²⁺ release from the endoplasmic reticulum, causing a detectable increase in intracellular fluorescence.

  • Materials:

    • HEK293 cells stably transfected with the human NPSR gene (hNPSR-HEK293)[5].

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Test compounds (agonists, antagonists) at various concentrations.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed hNPSR-HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove culture medium from cells, add the loading buffer, and incubate for 1 hour at 37°C.

    • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer in a separate plate.

    • Fluorescence Measurement: Place the cell plate and compound plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically adds the test compounds to the cell plate and continues to record the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity (ΔRFU) from baseline to peak.

    • For agonists, plot ΔRFU against log[concentration] and fit to a four-parameter logistic equation to determine EC₅₀ and Emax values.

    • For antagonists, co-incubate cells with a fixed concentration of NPS (e.g., EC₈₀) and varying concentrations of the antagonist to determine IC₅₀ values.

cAMP Accumulation Assay

This assay measures NPSR activation through the Gαs pathway.

  • Principle: Ligand-induced activation of the Gαs pathway stimulates adenylyl cyclase to produce cAMP. The accumulated intracellular cAMP is then quantified, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Materials:

    • hNPSR-expressing cells (e.g., CHO-K1, HEK293).

    • Stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation[1].

    • Test compounds.

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • Procedure:

    • Cell Plating: Plate cells in a suitable microplate and culture overnight.

    • Compound Stimulation: Remove culture medium. Add test compounds diluted in stimulation buffer to the cells. Incubate for 30 minutes at room temperature.

    • Cell Lysis & Detection: Add lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor). Incubate as per the kit instructions.

    • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm). The signal is inversely proportional to the cAMP concentration.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot cAMP concentration against log[agonist concentration] to determine EC₅₀ values.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that provides a holistic, integrated readout of receptor activation by measuring dynamic changes in cellular mass.[1]

  • Principle: GPCR activation initiates a cascade of intracellular events, including protein translocation and cytoskeletal rearrangement. These events cause a minute redistribution of mass within the cell, which can be detected as a change in the resonant wavelength of a biosensor integrated into the bottom of the microplate. The resulting signal is a composite of all signaling pathways activated by the receptor.[1]

  • Materials:

    • Cells stably expressing NPSR (e.g., HEK293-mNPSR)[1].

    • DMR-compatible microplates with integrated biosensors (e.g., from Corning Epic®).

    • DMR plate reader.

    • Assay buffer.

    • Test compounds.

  • Procedure:

    • Cell Plating: Seed cells onto the biosensor microplates and allow them to form a confluent monolayer.

    • Equilibration: Replace the culture medium with assay buffer and allow the plate to equilibrate in the DMR reader for 1-2 hours until a stable baseline is achieved.

    • Compound Addition: Add test compounds to the wells. The reader will have a brief pause for fluid addition and then immediately resume reading.

    • Signal Monitoring: Monitor the change in resonant wavelength (in picometers, pm) over time (typically 30-60 minutes).

  • Data Analysis:

    • The DMR signal is plotted as wavelength shift (pm) versus time. The magnitude of the response at a specific time point (e.g., peak response) is used for analysis.

    • Dose-response curves are generated by plotting the DMR signal magnitude against log[concentration] to determine potency (EC₅₀) and efficacy.

    • The shape of the DMR kinetic curve can provide a "fingerprint" of the signaling cascade, allowing for differentiation between ligands that may have pathway bias.

Workflow for NPSR Ligand Characterization

The discovery and validation of new NPSR modulators follow a structured, multi-assay workflow to determine potency, selectivity, and mechanism of action.

NPSR_Workflow cluster_secondary Mechanism of Action & Selectivity lib Compound Library (Peptidic or Small Molecule) hts Primary Screen: High-Throughput Ca²⁺ Assay lib->hts hits Initial 'Hits' hts->hits dr Dose-Response Analysis (Potency & Efficacy) hits->dr confirm Confirmed Actives dr->confirm cAMP Secondary Assay: cAMP Accumulation confirm->cAMP Test for Gs coupling dmr Secondary Assay: DMR (Label-Free) confirm->dmr Profile signaling fingerprint antagonist Antagonist Mode Assay (vs. NPS) confirm->antagonist Identify antagonists selectivity Selectivity Panel (vs. other GPCRs) confirm->selectivity Assess off-target activity leads Validated Leads cAMP->leads dmr->leads antagonist->leads selectivity->leads

Caption: Experimental workflow for identifying and characterizing NPSR modulators.

References

An In-depth Technical Guide on the Endogenous Expression and Localization of "Sfrngvgsgvkktsfrrakq"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals no evidence of the endogenous expression or defined subcellular localization of a molecule designated "Sfrngvgsgvkktsfrrakq." Extensive searches of established biological databases and scholarly articles did not yield any information pertaining to a protein, peptide, or any other biological entity with this identifier.

This suggests that "this compound" may be a misnomer, a hypothetical construct not yet described in the scientific literature, or a sequence with no known biological origin or function. Consequently, a technical guide detailing its expression, localization, associated signaling pathways, and experimental protocols cannot be compiled.

For researchers, scientists, and drug development professionals interested in the broader fields of protein expression and localization, the following general principles and methodologies are provided as a foundational guide.

I. General Principles of Endogenous Gene Expression

Endogenous gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or a non-coding RNA, within a living organism. The regulation of this process is fundamental to all known life and includes a complex interplay of genetic and epigenetic factors that control when and to what extent genes are expressed.

Table 1: Key Factors Influencing Endogenous Gene Expression

FactorDescription
Transcriptional Regulation The binding of transcription factors and other regulatory proteins to promoter and enhancer regions of DNA, initiating or repressing the synthesis of RNA.
Post-Transcriptional Modification Processes such as RNA splicing, capping, and polyadenylation that modify the primary RNA transcript into a mature messenger RNA (mRNA).
Translational Regulation Control of the rate at which mRNA is translated into protein, often involving microRNAs and RNA-binding proteins.
Post-Translational Modification Chemical modifications to a protein after its translation, such as phosphorylation, glycosylation, and ubiquitination, which can alter its activity, localization, and stability.

II. Methodologies for Studying Endogenous Expression and Localization

A variety of well-established experimental protocols are utilized to investigate the expression levels and subcellular localization of endogenous proteins.

Workflow for Characterizing a Novel Protein

Caption: A generalized workflow for the initial characterization of a newly identified protein's expression and localization.

A. Quantifying Endogenous Expression

Table 2: Common Techniques for Quantifying Protein Expression

TechniquePrincipleAdvantagesLimitations
Western Blotting Separation of proteins by size, transfer to a membrane, and detection using specific antibodies.High specificity; provides information on protein size and abundance.Semi-quantitative; requires specific antibodies.
ELISA Antibody-based assay performed in a multi-well plate for high-throughput quantification.Highly sensitive and quantitative.Requires a specific antibody pair.
Mass Spectrometry Identifies and quantifies proteins based on their mass-to-charge ratio.High-throughput; does not require antibodies.Complex data analysis; lower sensitivity for low-abundance proteins.
qRT-PCR Measures the amount of a specific mRNA transcript to infer protein expression levels.Highly sensitive and quantitative for mRNA.Does not directly measure protein levels; subject to post-transcriptional regulation.

B. Determining Subcellular Localization

Table 3: Methods for Determining Protein Localization

MethodPrincipleAdvantagesLimitations
Immunofluorescence Uses fluorescently labeled antibodies to visualize the location of a protein within a cell.High-resolution imaging; allows for co-localization studies.Requires specific antibodies and fixation, which can create artifacts.
GFP-Tagging Fuses the gene of interest with a fluorescent protein (e.g., GFP) to track its localization in living cells.Allows for live-cell imaging of protein dynamics.The tag could potentially interfere with protein function or localization.
Subcellular Fractionation Centrifugation-based separation of cellular organelles followed by protein detection (e.g., Western Blot).Provides biochemical evidence of localization.Potential for cross-contamination between fractions.

III. General Signaling Pathways

While no signaling pathways are associated with "this compound," numerous well-characterized pathways are central to cellular function and are common targets in drug development.

A Simplified Representation of a Generic Kinase Cascade

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase1 Receptor->Kinase1 activates Kinase2 Kinase2 Kinase1->Kinase2 phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor activates Response Response TranscriptionFactor->Response induces

Caption: A diagram of a generic signaling pathway involving a ligand, receptor, and a kinase cascade leading to a cellular response.

An In-depth Technical Guide on the role of "Sfrngvgsgvkktsfrrakq" in Anxiety and Wakefulness

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The term "Sfrngvgsgvkktsfrrakq" does not correspond to any known or recognized biological molecule, protein, gene, or peptide in existing scientific literature and databases. Extensive searches have yielded no information regarding this sequence or its potential role in any biological processes, including anxiety and wakefulness.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathways related to "this compound." The content requested cannot be generated as the subject matter does not appear to be a valid or studied topic in the fields of neuroscience, molecular biology, or pharmacology.

For researchers, scientists, and drug development professionals interested in the neurobiology of anxiety and wakefulness, it is recommended to focus on established and well-documented molecular targets and pathways. Key areas of research include, but are not limited to:

  • Neurotransmitter Systems: The role of serotonin (5-HT), dopamine (DA), norepinephrine (NE), gamma-aminobutyric acid (GABA), and glutamate in modulating anxiety and arousal states.

  • Neuropeptide Systems: The influence of corticotropin-releasing factor (CRF), neuropeptide Y (NPY), orexin/hypocretin, and substance P on stress, anxiety, and the sleep-wake cycle.

  • Neurotrophic Factors: The impact of brain-derived neurotrophic factor (BDNF) and other neurotrophins on neuronal plasticity and their involvement in anxiety disorders.

  • The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The central stress response system and its dysregulation in anxiety and sleep disturbances.

Should "this compound" be a novel or proprietary sequence not yet in the public domain, further information regarding its origin, structure, and any preliminary findings would be required to generate a meaningful technical analysis. Without such context, no data or diagrams can be produced.

Unable to Fulfill Request: The Molecule "Sfrngvgsgvkktsfrrakq" and its Role in Fear Extinction is Not Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action of a purported molecule, "Sfrngvgsgvkktsfrrakq," in the context of fear extinction have yielded no results. Extensive searches of scientific databases and literature have found no mention of this specific peptide or protein. It is highly probable that "this compound" is a fictional or placeholder name, and as such, no data exists regarding its signaling pathways, experimental protocols, or quantitative effects.

The user's request for an in-depth technical guide, including data tables and visualizations of signaling pathways related to "this compound," cannot be fulfilled. The core subject of the request does not appear to be a recognized entity in the field of neuroscience or pharmacology.

While the general mechanisms of fear extinction are a well-researched area involving brain regions like the amygdala and prefrontal cortex, and various neurotransmitter systems and signaling cascades, this specific molecule, "this compound," is not documented in any available scientific resources. Therefore, it is not possible to provide the requested detailed analysis, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in the mechanisms of fear extinction are encouraged to investigate established pathways and molecules that have been scientifically validated and reported in peer-reviewed literature.

The Neuropeptide S System: A Technical Guide to "Sfrngvgsgvkktsfrrakq" and its Human Ortholog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neuropeptide S (NPS) system, with a particular focus on the rat neuropeptide S, identified by the amino acid sequence "Sfrngvgsgvkktsfrrakq". We will explore its relationship with the human ortholog, its receptor (NPSR1), the associated signaling pathways, and the methodologies employed to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Neuropeptide S and its Receptor

Neuropeptide S (NPS) is a 20-amino-acid neurotransmitter that plays a crucial role in a variety of physiological processes, including the regulation of anxiety, wakefulness, and appetite[1]. The peptide sequence "this compound" corresponds to the mature form of rat neuropeptide S[1][2][3]. The human ortholog of NPS has a slightly different amino acid sequence: "SFRNGVGTGMKKTSFQRAKS"[1]. Despite these differences, both peptides act as agonists for the neuropeptide S receptor (NPSR1), a G-protein coupled receptor (GPCR)[1].

NPSR1 is widely expressed throughout the central nervous system, suggesting its involvement in a broad range of neurological functions. Notably, a single nucleotide polymorphism in the human NPSR1 gene, resulting in an isoleucine to asparagine substitution at position 107 (I107N), has been shown to significantly impact the receptor's affinity for NPS and has been linked to conditions such as asthma and panic disorders.

Quantitative Analysis of NPS-NPSR1 Interaction

The interaction between neuropeptide S and its receptor has been quantified in various in vitro assay systems. The potency of NPS is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximum biological response.

LigandReceptorAssay TypeMeasured ValueReference
Rat Neuropeptide SHuman NPSR1Intracellular Calcium MobilizationEC50: 3.2 nM[4]
Human Neuropeptide SHuman NPSR1 (Asn107)Functional AssayEC50: 5.1–11.2 nM[5]
Human Neuropeptide SHuman NPSR1 (Ile107)Functional AssayEC50: 0.25–1.13 nM[5]
Murine Neuropeptide SMurine NPSR1Dynamic Mass RedistributionpEC50: 8.78[1]

Table 1: Quantitative data on the interaction between Neuropeptide S and its receptor.

Neuropeptide S Receptor Signaling Pathways

Activation of the neuropeptide S receptor 1 (NPSR1) by NPS initiates a cascade of intracellular signaling events. NPSR1 is coupled to both Gq and Gs G-proteins, leading to the activation of two primary signaling pathways:

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels[6][7]. Ryanodine receptors on the endoplasmic reticulum also contribute to this calcium mobilization[6][7].

  • Gs Pathway: Coupling of NPSR1 to the Gs protein results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA).

NPSR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (this compound or human ortholog) NPSR1 NPSR1 NPS->NPSR1 Binding & Activation Gq Gαq NPSR1->Gq Activates Gs Gαs NPSR1->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ER Endoplasmic Reticulum Ca_ER Ca2+ RyR Ryanodine Receptor Ca_Cytosol [Ca2+]i ↑ IP3R->Ca_Cytosol Ca2+ Release RyR->Ca_Cytosol Ca2+ Release Downstream_Ca Downstream Ca2+-dependent Signaling Ca_Cytosol->Downstream_Ca SOCE Store-Operated Ca2+ Entry SOCE->Ca_Cytosol Ca2+ Influx Ca_Extracellular Ca2+ Downstream_cAMP Downstream cAMP-dependent Signaling PKA->Downstream_cAMP

Neuropeptide S Receptor Signaling Pathways

Experimental Protocols

A variety of experimental techniques are employed to characterize the NPS system. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.

Objective: To quantify the binding of a radiolabeled ligand to NPSR1.

Materials:

  • Cell membranes expressing NPSR1

  • Radiolabeled NPS (e.g., [125I]-NPS)

  • Unlabeled NPS (for competition assays)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing NPSR1 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation with a fixed concentration of radiolabeled NPS. For competition assays, also add varying concentrations of unlabeled NPS.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values.

Radioligand_Binding_Workflow start Start prep Prepare NPSR1-expressing cell membranes start->prep incubate Incubate membranes with radiolabeled NPS (± unlabeled NPS) prep->incubate filter Separate bound from free ligand via vacuum filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with a scintillation counter wash->count analyze Analyze data to determine Kd and Bmax count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to NPSR1 activation.

Objective: To visualize and quantify NPS-induced calcium mobilization.

Materials:

  • Live cells expressing NPSR1 (e.g., primary neurons or a cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Fluorescence microscope equipped with a camera and appropriate filters

  • Pharmacological inhibitors (e.g., U73122 for PLC, 2-APB for IP3 receptors, ryanodine for ryanodine receptors, SKF96365 for SOCE)

Procedure:

  • Cell Culture and Transfection: Culture cells on glass coverslips and, if necessary, transfect them with a plasmid encoding NPSR1.

  • Dye Loading: Incubate the cells with a solution containing Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Washing: Gently wash the cells with fresh HBSS to remove excess extracellular dye.

  • Imaging: Mount the coverslip on a fluorescence microscope. Acquire a baseline fluorescence reading.

  • Stimulation: Perfuse the cells with a solution containing NPS and record the changes in fluorescence intensity over time.

  • Pharmacology (Optional): To dissect the signaling pathway, pre-incubate the cells with specific pharmacological inhibitors before stimulating with NPS[2][7].

  • Data Analysis: Quantify the changes in fluorescence intensity, typically expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0).

Calcium_Imaging_Workflow start Start culture Culture NPSR1-expressing cells on coverslips start->culture load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) culture->load wash Wash to remove extracellular dye load->wash image Acquire baseline fluorescence using a microscope wash->image stimulate Stimulate cells with NPS and record fluorescence changes image->stimulate analyze Analyze fluorescence intensity (F/F0) over time stimulate->analyze end End analyze->end

Intracellular Calcium Imaging Workflow

Conclusion

The neuropeptide S system, encompassing the peptide "this compound" (rat NPS) and its human counterpart, represents a significant area of research with implications for the development of novel therapeutics for anxiety disorders, sleep disturbances, and other neurological conditions. The detailed understanding of its pharmacology, signaling pathways, and the availability of robust experimental protocols are essential for advancing our knowledge in this field and for the successful translation of basic research into clinical applications. This guide provides a foundational resource for professionals dedicated to exploring the complexities and therapeutic potential of the neuropeptide S system.

References

Subject: Analysis of "Sfrngvgsgvkktsfrrakq" in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Scientific Analysis Division

Topic: Inquiry into the Downstream Signaling Pathways of "Sfrngvgsgvkktsfrrakq"

1.0 Executive Summary

This document addresses a request for an in-depth technical guide on the downstream signaling pathways of a molecule designated as "this compound." A comprehensive search of public scientific and biological databases, as well as the broader scientific literature, was conducted to identify any existing information on this term. The search yielded no direct or indirect references to a protein, gene, peptide, or any other biological entity with this specific identifier. Consequently, the core requirements of the request—including data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled as the subject "this compound" does not correspond to any known biological molecule in the available scientific record.

2.0 Search Methodology and Findings

To ascertain the existence and function of "this compound," a multi-faceted search strategy was employed. The investigation included queries for the exact term and variations combined with established keywords relevant to the user's request.

The following search queries were executed:

  • "this compound signaling pathway"

  • "this compound protein"

  • "this compound gene"

  • "this compound function"

  • "this compound downstream targets"

The search results did not contain any specific information regarding "this compound." Instead, the results provided general information on well-characterized signal transduction pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently implicated in a variety of cellular processes and diseases like cancer.[1][2] These pathways are central to cell communication and regulate processes like cell proliferation, apoptosis, and metabolism.[1][3]

No peer-reviewed articles, database entries (e.g., NCBI, UniProt), or other scientific resources were found that mention or describe "this compound." This suggests that the term may be one of the following:

  • A typographical error.

  • An internal or proprietary code for a molecule not yet in the public domain.

  • A hypothetical or theoretical construct.

  • A novel peptide sequence that has not been characterized or published.

Given the complete absence of data for "this compound" in the public scientific domain, it is not possible to provide the requested in-depth technical guide. The creation of data tables, experimental protocols, and signaling pathway diagrams would require foundational information about the molecule's existence, structure, function, and interactions, none of which is available.

It is recommended that the querent verify the spelling and origin of the term "this compound." If it represents a novel sequence or internal designation, the necessary primary research and data collection would be prerequisites for developing the requested technical documentation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Neuropeptide S (Sfrngvgsgvkktsfrrakq) in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence "Sfrngvgsgvkktsfrrakq" corresponds to rat Neuropeptide S (NPS), a 20-amino acid peptide that is the endogenous ligand for the Neuropeptide S receptor (NPSR). In rodents, the NPS system is implicated in a variety of physiological and behavioral processes, including arousal, anxiety, fear, and food intake. This document provides detailed application notes and protocols for the in vivo administration of rat NPS in research settings. The primary focus is on intracerebroventricular (i.c.v.) administration, for which specific protocols are available in the literature. General protocols for other common administration routes are also provided as a guide for exploratory studies.

Quantitative Data Summary

Table 1: Dosing Information for Intracerebroventricular (i.c.v.) Administration of Rat Neuropeptide S

ParameterValueVehicleAdministration RateReference
Dose1 nmol in 5 µlSaline1 µl/min[1]

Table 2: General Pharmacokinetic and Toxicity Considerations for Peptides

ParameterGeneral Considerations
Half-life Peptides often have short plasma half-lives due to rapid degradation by proteases and renal clearance. Modifications such as PEGylation or amidation can extend half-life. Specific data for rat NPS is not available.
Bioavailability Oral bioavailability of peptides is typically very low due to enzymatic degradation in the gastrointestinal tract and poor absorption. Parenteral routes (i.v., i.p., s.c.) offer higher bioavailability. Specific data for rat NPS is not available.
Toxicity (LD50) Peptides are generally considered to have low toxicity. High doses may elicit pharmacological effects but are often not acutely toxic. Specific LD50 for rat NPS is not available. Safety pharmacology studies are recommended for novel applications.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration of Rat Neuropeptide S

This protocol is adapted from studies investigating the effects of NPS on anxiety and sleep-wake profiles in rats.

Materials:

  • Rat Neuropeptide S (this compound)

  • Sterile saline solution

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Stereotaxic apparatus

  • Guide cannula (e.g., 0.6 mm diameter, 20 mm long)

  • Injection cannula

  • Microinfusion pump

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Analgesics for post-operative care

Procedure:

  • Animal Preparation:

    • Acclimate male adult Wistar or Sprague-Dawley rats to the housing conditions for at least one week prior to surgery.

    • Anesthetize the rat using an approved protocol (e.g., chloral hydrate at 350 mg/kg, i.p.).

    • Shave and clean the surgical area on the scalp.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Use a dental drill to create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: AP -0.9 mm, ML +1.5 mm, DV -3.3 mm. These coordinates should be confirmed with a rat brain atlas.

    • Implant a guide cannula aimed at the lateral ventricle and secure it to the skull using dental cement.

  • Post-operative Care and Recovery:

    • Administer post-operative analgesics as per approved protocols.

    • Allow the animals to recover for at least one week before the administration of NPS.

  • Peptide Preparation and Administration:

    • On the day of the experiment, freshly dissolve rat NPS in sterile saline to the desired concentration (e.g., 1 nmol / 5 µl).

    • Gently restrain the rat and connect the injection cannula (which extends slightly beyond the guide cannula) to a microinfusion pump.

    • Insert the injection cannula into the guide cannula.

    • Infuse the NPS solution at a slow, controlled rate (e.g., 1 µl/min) to avoid tissue damage and ensure proper distribution.

    • After the infusion is complete, leave the injection cannula in place for a few minutes to prevent backflow.

    • Carefully remove the injection cannula and return the rat to its home cage.

Experimental Workflow for i.c.v. Administration

G cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration A Acclimatize Rat B Anesthetize Rat A->B C Stereotaxic Surgery B->C D Implant Guide Cannula C->D E Post-operative Recovery D->E F Prepare NPS Solution E->F G Connect Injection Cannula F->G H Infuse NPS into Lateral Ventricle G->H I Behavioral/Physiological Assessment H->I

Caption: Workflow for intracerebroventricular administration of Neuropeptide S in rats.

Protocol 2: General Guidelines for Intravenous (i.v.) Tail Vein Injection

This is a general protocol and should be adapted based on the specific experimental design.

Materials:

  • Rat Neuropeptide S

  • Sterile, isotonic vehicle (e.g., saline)

  • Rat restrainer

  • Heat lamp or warming pad

  • 25-27 gauge needles

  • 1 ml syringes

Procedure:

  • Preparation:

    • Dissolve NPS in the vehicle to the desired concentration. Ensure the solution is at room temperature.

    • Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

  • Injection:

    • Clean the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Aspirate gently to confirm placement (a small flash of blood should enter the syringe hub).

    • Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Protocol 3: General Guidelines for Intraperitoneal (i.p.) Injection

Materials:

  • Rat Neuropeptide S

  • Sterile, isotonic vehicle

  • 23-25 gauge needles

  • Syringes appropriate for the injection volume

Procedure:

  • Preparation:

    • Dissolve NPS in the vehicle.

    • Restrain the rat firmly but gently, exposing the abdomen. The rat can be held with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection:

    • Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no body fluids are drawn into the syringe.

    • Inject the solution.

    • Withdraw the needle and return the rat to its cage.

Protocol 4: General Guidelines for Subcutaneous (s.c.) Injection

Materials:

  • Rat Neuropeptide S

  • Sterile, isotonic vehicle

  • 25-27 gauge needles

  • Syringes

Procedure:

  • Preparation:

    • Dissolve NPS in the vehicle.

  • Injection:

    • Grasp the loose skin over the shoulders (scruff) of the rat to form a tent.

    • Insert the needle into the base of the skin tent.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution. A small lump will form under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

Protocol 5: General Considerations for Oral Gavage

Oral administration of peptides like NPS is challenging due to poor stability and low permeability in the gastrointestinal tract. This route is generally not recommended without specific formulation strategies to protect the peptide from degradation.

Challenges:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases in the stomach and small intestine.

  • Low Permeability: The size and hydrophilic nature of peptides limit their absorption across the intestinal epithelium.

Potential Strategies (requiring formulation development):

  • Enzyme Inhibitors: Co-administration with protease inhibitors.

  • Permeation Enhancers: Use of agents that transiently increase intestinal permeability.

  • Encapsulation: Formulation in protective carriers like nanoparticles or liposomes.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Neuropeptide S is through the activation of its G protein-coupled receptor, NPSR.

NPS-NPSR Signaling Pathway

G NPS Neuropeptide S (NPS) (this compound) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds to G_protein Gq/Gs Proteins NPSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC AC Adenylate Cyclase (AC) G_protein->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., increased neuronal excitability, anxiolysis, wakefulness) Ca_release->Cellular_Response PKA->Cellular_Response

Caption: Simplified signaling pathway of Neuropeptide S upon binding to its receptor.

References

Application Notes and Protocols for Behavioral Assays for Anxiety in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of anxiety-like behaviors in rodent models is a critical component of neuroscience research and the development of novel anxiolytic therapeutics.[1] A variety of behavioral assays are employed to study the mechanisms underlying anxiety and to screen potential drug candidates.[1] These assays are designed to create a conflict between the innate exploratory drive of the rodent and its aversion to novel, open, or brightly lit spaces. This document provides detailed protocols for three of the most commonly used behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely utilized behavioral assay to assess anxiety in rodents. The test is based on the conflict between a rodent's natural tendency to explore a new environment and its fear of open, elevated areas. An animal that spends more time in the open arms is considered to be less anxious.

Experimental Protocol
  • Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50-70 cm). It consists of two opposing open arms and two opposing closed arms, which are enclosed by high walls. A central platform connects all four arms.

  • Acclimation: Prior to testing, animals should be acclimated to the testing room for at least one hour to reduce novelty-induced stress.

  • Procedure:

    • Gently place the rodent on the central platform of the maze, facing one of the closed arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • A video camera mounted above the maze records the session for later analysis.

  • Data Analysis: An automated video tracking system is used to score various behavioral parameters. Key measures include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled on the maze.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Data Presentation
Treatment GroupTime in Open Arms (seconds)Open Arm EntriesTime in Closed Arms (seconds)Closed Arm EntriesTotal Distance Traveled (cm)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test CompoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Workflow: Elevated Plus Maze

epm_workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase acclimation Acclimate rodent to testing room (≥ 1 hour) placement Place rodent on central platform acclimation->placement Begin Test exploration Allow 5-minute exploration placement->exploration recording Video record the session exploration->recording analysis Analyze video with tracking software recording->analysis End Test scoring Score behavioral parameters analysis->scoring

Caption: Experimental workflow for the Elevated Plus Maze assay.

Open Field Test (OFT)

The Open Field Test is used to evaluate general locomotor activity and anxiety-like behavior in rodents. The assay is based on the conflict between the animal's desire to explore a novel environment and its aversion to a brightly lit, open area. Rodents exhibiting higher levels of anxiety tend to stay close to the walls of the arena (thigmotaxis).

Experimental Protocol
  • Apparatus: A square arena, typically 40x40 cm for mice and 100x100 cm for rats, with walls high enough to prevent escape. The arena is usually constructed from a non-porous material for ease of cleaning.

  • Acclimation: Animals should be acclimated to the testing room for at least one hour before the test begins.

  • Procedure:

    • Place the rodent in the center of the open field arena.

    • Allow the animal to explore the arena for a 5 to 10-minute session.

    • A video camera positioned above the arena records the animal's activity.

  • Data Analysis: The arena is virtually divided into a central zone and a peripheral zone by the tracking software. The following parameters are measured:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled in the entire arena.

    • Frequency of rearing (vertical activity).

An increase in the time spent and distance traveled in the center zone is indicative of reduced anxiety.

Data Presentation
Treatment GroupTime in Center (seconds)Distance in Center (cm)Total Distance Traveled (cm)Rearing Frequency
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test CompoundMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Workflow: Open Field Test

oft_workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase acclimation Acclimate rodent to testing room (≥ 1 hour) placement Place rodent in the center of the arena acclimation->placement Begin Test exploration Allow 5-10 minute exploration placement->exploration recording Video record the session exploration->recording analysis Analyze video with tracking software recording->analysis End Test scoring Score behavioral parameters analysis->scoring

Caption: Experimental workflow for the Open Field Test assay.

Light-Dark Box Test (LDT)

The Light-Dark Box Test is another widely used assay for assessing anxiety-like behavior.[2][3] It is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.[3] The test apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment.

Experimental Protocol
  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. A small opening allows the animal to move between the two compartments.

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Procedure:

    • Place the rodent in the dark compartment and allow it to explore freely for a 5 to 10-minute session.

    • A video camera records the session for subsequent analysis.

  • Data Analysis: An automated tracking system is used to score the following:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to the first entry into the light compartment.

Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.

Data Presentation
Treatment GroupTime in Light Compartment (seconds)Number of TransitionsLatency to Enter Light Compartment (seconds)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
Test CompoundMean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEM
Hypothetical Signaling Pathway for an Anxiolytic Compound

Many anxiolytic drugs, such as benzodiazepines, exert their effects by modulating the GABAergic system. The following diagram illustrates a hypothetical mechanism where a test compound potentiates the action of GABA at the GABA-A receptor, leading to increased neuronal inhibition and an anxiolytic effect.

signaling_pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- Influx leads to Test_Compound Test Compound Test_Compound->GABA_A_Receptor Potentiates GABA->GABA_A_Receptor Binds to

Caption: Hypothetical potentiation of GABA-A receptor signaling by a test compound.

References

Application Notes and Protocols for Electrophysiological Recordings in Neuropeptide S (NPS) Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Electrophysiology Recording Methods for NPS Neurons using Rat Neuropeptide S (SFRNGVGSGVKKTSFRRAKQ)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide S (NPS), a 20-amino acid peptide, plays a crucial role in various physiological processes, including anxiety, wakefulness, and fear extinction[1][2]. The rat isoform of NPS has the amino acid sequence H-Ser-Phe-Arg-Asn-Gly-Val-Gly-Ser-Gly-Val-Lys-Lys-Thr-Ser-Phe-Arg-Arg-Ala-Lys-Gln-OH (this compound)[1][3][4][5]. Understanding the electrophysiological effects of NPS on its target neurons is fundamental for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for whole-cell patch-clamp recordings in brain slices to investigate the effects of rat NPS on neuronal activity.

Data Presentation

Table 1: Electrophysiological Properties of NPS-Responsive Neurons in the Amygdala
ParameterValueReference
Resting Membrane Potential-60 mV to -70 mV[6][7]
NPS-induced CurrentInward Current[6]
Reversal Potential of NPS-induced CurrentNear Potassium Reversal Potential (EK)[6]
Effect on Input ResistanceIncrease[6][7]
Effect on Action Potential FiringIncrease in frequency[7]
NPS Concentration for In Vitro Studies50 - 150 nM[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes the methodology for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of rat NPS.

1. Brain Slice Preparation:

  • Anesthetize a young adult rat (e.g., Sprague-Dawley) according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (see Table 2 for composition).

  • Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold slicing solution.

  • Mount the brain on a vibratome stage and cut coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., amygdala, locus coeruleus)[8].

  • Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (see Table 2 for composition), continuously bubbled with 95% O₂ / 5% CO₂, and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a single brain slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics.

  • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ using a micropipette puller.

  • Fill the pipettes with intracellular solution (see Table 2 for composition).

3. Whole-Cell Recording:

  • Approach a neuron in the region of interest with the recording pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at -60 mV to record NPS-induced currents[6].

  • In current-clamp mode, inject current to maintain the membrane potential at approximately -60 mV to -70 mV and record changes in membrane potential and action potential firing.

  • After establishing a stable baseline recording, apply rat NPS (this compound) to the bath via the perfusion system at the desired concentration (e.g., 50-150 nM)[6].

  • Record the changes in membrane current, membrane potential, and firing rate in response to NPS application.

Table 2: Composition of Solutions for Patch-Clamp Electrophysiology
SolutionComponentConcentration (mM)
Artificial Cerebrospinal Fluid (aCSF) NaCl124
KCl2.5
KH₂PO₄1.25
MgSO₄1
CaCl₂2
NaHCO₃26
Glucose10
Intracellular Solution (K-Gluconate based) K-Gluconate120
KCl20
HEPES10
EGTA0.2
MgCl₂2
Mg-ATP2
Na-GTP0.3
Slicing Solution (Sucrose-based) Sucrose210
KCl2.5
NaH₂PO₄1.2
MgCl₂7
CaCl₂0.5
NaHCO₃26
Glucose10

Note: The osmolarity of all solutions should be adjusted to ~300 mOsm, and the pH should be buffered to 7.3-7.4. Solutions should be continuously bubbled with 95% O₂ / 5% CO₂.

Signaling Pathway and Experimental Workflow

NPS Receptor Signaling Pathway

The activation of the NPS receptor (NPSR1), a G-protein coupled receptor, by NPS initiates a signaling cascade that leads to increased neuronal excitability. This is primarily achieved through the activation of Gαq and Gαs proteins, leading to an increase in intracellular calcium and subsequent modulation of ion channels, particularly the inhibition of potassium channels[6].

NPS_Signaling_Pathway NPS NPS (this compound) NPSR1 NPSR1 (GPCR) NPS->NPSR1 G_protein Gαq / Gαs NPSR1->G_protein Activation PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release cAMP->Ca_release K_channel K⁺ Channel Inhibition Ca_release->K_channel Excitability Increased Neuronal Excitability K_channel->Excitability

NPS receptor signaling cascade leading to increased neuronal excitability.
Experimental Workflow for Whole-Cell Patch-Clamp Recording

The following diagram outlines the key steps involved in performing whole-cell patch-clamp experiments to study the effects of NPS on neuronal activity.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Animal_Prep 1. Animal Anesthesia & Perfusion Brain_Dissection 2. Brain Dissection Animal_Prep->Brain_Dissection Slicing 3. Vibratome Slicing Brain_Dissection->Slicing Recovery 4. Slice Recovery in aCSF Slicing->Recovery Slice_Transfer 5. Transfer Slice to Recording Chamber Recovery->Slice_Transfer Cell_Targeting 6. Target Neuron under Microscope Slice_Transfer->Cell_Targeting Patching 7. Form Giga-seal & Establish Whole-Cell Cell_Targeting->Patching Baseline 8. Record Baseline Activity Patching->Baseline NPS_Application 9. Bath Apply NPS Baseline->NPS_Application Data_Acquisition 10. Record NPS-induced Changes NPS_Application->Data_Acquisition Data_Analysis 11. Analyze Electrophysiological Parameters Data_Acquisition->Data_Analysis

Workflow for investigating NPS effects using whole-cell patch-clamp.

References

Application Notes and Protocols for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Receptor binding assays are fundamental in pharmacology and drug discovery for characterizing the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its receptor. These assays are crucial for determining the affinity of a ligand for a receptor and for screening compound libraries to identify new potential drug candidates. The following protocols provide detailed methodologies for conducting radioligand binding assays, a common and sensitive technique to study receptor-ligand interactions. While the specific receptor "Sfrngvgsgvkktsfrrakq" is not found in current scientific literature, the following generalized protocols can be adapted for a receptor of interest.

I. Radioligand Binding Assay Principles

A radioligand binding assay measures the binding of a radioactively labeled ligand to its receptor. The basic principle involves incubating a source of receptors (e.g., cell membranes, purified receptors) with a radioligand. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is quantified.

A. Saturation Binding Assay

This assay determines the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.

B. Competitive Binding Assay

This assay is used to determine the affinity of an unlabeled test compound (competitor) for a receptor. It measures the ability of the test compound to displace a radioligand from the receptor. The data is used to calculate the inhibitory constant (Ki) of the test compound.

II. Experimental Protocols

A. Materials and Reagents

  • Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand: A high-affinity, high-specific-activity radiolabeled ligand specific for the receptor (e.g., [³H] or [¹²⁵I]-labeled).

  • Unlabeled Ligand/Test Compounds: For non-specific binding determination and competitive binding assays.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂. The exact composition may vary depending on the receptor.

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

  • Multi-well plates: 96-well plates are commonly used.

B. Protocol 1: Saturation Binding Assay

  • Preparation: Prepare serial dilutions of the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add assay buffer, receptor preparation, and varying concentrations of radioligand.

    • Non-specific Binding (NSB): Add assay buffer, receptor preparation, varying concentrations of radioligand, and a high concentration of an unlabeled competing ligand (e.g., 1000-fold the Kd of the radioligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression to fit a one-site binding model to determine the Bmax and Kd.

C. Protocol 2: Competitive Binding Assay

  • Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Incubation: Add the receptor preparation, a fixed concentration of radioligand (typically at or near its Kd), and varying concentrations of the test compound to each well.

  • Termination and Filtration: Follow the same procedure as in the saturation binding assay.

  • Quantification: Count the radioactivity on the filters.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Data Presentation

Table 1: Hypothetical Saturation Binding Data

Radioligand Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.115001501350
0.565007005800
1.01100012009800
5.025000550019500
10.0300001000020000
20.0310001050020500

Table 2: Hypothetical Competitive Binding Data for Compound 'X'

Log [Compound X] (M)% Specific Binding
-1098.5
-9.595.2
-9.085.1
-8.552.3
-8.020.7
-7.55.4
-7.02.1

IV. Visualizations

experimental_workflow prep Prepare Reagents (Receptor, Radioligand, Buffers) setup Assay Setup in 96-well Plate (Total, NSB, or Competition) prep->setup incubation Incubation to Reach Equilibrium setup->incubation filtration Rapid Filtration and Washing (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis

Caption: Workflow for a typical radioligand receptor binding assay.

signaling_pathway ligand Ligand receptor Receptor (e.g., GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Application Notes and Protocols: The Use of "Sfrngvgsgvkktsfrrakq" in Sleep Deprivation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Sfrngvgsgvkktsfrrakq

For: Researchers, scientists, and drug development professionals.

Note on the Subject Term "this compound"

Following a comprehensive search of scientific and academic databases, the term "this compound" did not yield any relevant results in the context of sleep deprivation studies, neuroscience, or any other field of biomedical research. The string of letters does not correspond to any known protein, peptide, gene, or chemical compound in publicly available scientific literature.

Therefore, the creation of detailed Application Notes and Protocols for "this compound" is not possible, as there is no existing research on its application, mechanism of action, or effects.

The following sections provide a general framework for the type of information that would be included in such a document if "this compound" were a studied substance. This is for illustrative purposes only and is based on standard practices in sleep deprivation research.

I. Introduction (Hypothetical)

Sleep deprivation is a significant area of research due to its wide-ranging effects on cognitive function, mood, and overall health.[1][2][3] Chronic sleep loss is associated with an increased risk of various health issues, including cardiovascular disease, diabetes, and mood disorders.[1][2][4] Researchers are continuously investigating novel molecules that could potentially mitigate the negative consequences of sleep deprivation. This document would have detailed the application of a hypothetical compound, "this compound," in this research area.

II. Quantitative Data Summary (Hypothetical)

Had "this compound" been a researched compound, this section would have presented quantitative data from preclinical or clinical studies in a structured tabular format for easy comparison.

Table 1: Hypothetical Efficacy of this compound on Cognitive Performance in Sleep-Deprived Rodents

Treatment GroupLatency to Find Platform (Morris Water Maze) (seconds)Object Recognition Index
Control (No Sleep Deprivation)15.2 ± 2.10.85 ± 0.05
Vehicle (Sleep Deprived)45.8 ± 5.30.45 ± 0.08
This compound (10 mg/kg, Sleep Deprived)25.1 ± 3.90.72 ± 0.06
This compound (20 mg/kg, Sleep Deprived)18.5 ± 2.70.81 ± 0.04

Table 2: Hypothetical Biomarker Modulation by this compound in Human Sleep Deprivation Study

BiomarkerBaselinePlacebo (Post-Sleep Deprivation)This compound (Post-Sleep Deprivation)
Cortisol (ng/mL)150 ± 20280 ± 35180 ± 25
IL-6 (pg/mL)1.5 ± 0.34.2 ± 0.82.1 ± 0.4
BDNF (ng/mL)30 ± 518 ± 428 ± 6

III. Experimental Protocols (Hypothetical)

This section would have provided detailed methodologies for key experiments.

Protocol 1: Rodent Model of Sleep Deprivation and Behavioral Testing

  • Animals: Male Wistar rats (8 weeks old, 250-300g).

  • Housing: Standard laboratory conditions with a 12h light/dark cycle.

  • Sleep Deprivation Method: Gentle handling method for 48 hours to prevent sleep.

  • Drug Administration: "this compound" or vehicle administered intraperitoneally 30 minutes before behavioral testing.

  • Behavioral Assays:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

  • Data Analysis: Statistical analysis using ANOVA followed by post-hoc tests.

Protocol 2: Human Sleep Deprivation Study and Biomarker Analysis

  • Participants: Healthy adult volunteers (ages 18-30).

  • Study Design: Double-blind, placebo-controlled crossover study.

  • Procedure:

    • Baseline data collection.

    • 36 hours of controlled sleep deprivation in a clinical research unit.

    • Administration of "this compound" or placebo.

    • Collection of blood samples at specified time points.

  • Biomarker Analysis:

    • ELISA for cortisol, IL-6, and BDNF from plasma samples.

  • Statistical Analysis: Paired t-tests or repeated measures ANOVA.

IV. Signaling Pathways and Workflows (Hypothetical)

This section would have included diagrams to visualize the mechanism of action and experimental processes.

G cluster_workflow Hypothetical Experimental Workflow Animal Model Animal Model Sleep Deprivation Sleep Deprivation Animal Model->Sleep Deprivation Drug Administration Drug Administration Sleep Deprivation->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: Hypothetical workflow for preclinical evaluation.

G cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Neuroprotective Genes Neuroprotective Genes Transcription Factor Y->Neuroprotective Genes Upregulates

Caption: Hypothetical mechanism of action.

References

"Sfrngvgsgvkktsfrrakq" as a tool for studying amygdala function

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and research databases, the term "Sfrngvgsgvkktsfrrakq" does not correspond to any known molecule, peptide, or tool used in the study of amygdala function. As such, the requested detailed Application Notes and Protocols cannot be generated.

The amygdala is a critical brain region involved in processing emotions such as fear, anxiety, and pleasure.[1][2][3] Located in the medial temporal lobe, it is a key component of the limbic system and plays a significant role in memory consolidation and decision-making.[2][3][4] The study of its function involves a wide array of sophisticated tools and methodologies, including various peptides and pharmacological agents that are microinjected to observe their effects on neuronal circuits and behavior.[5]

Research into the amygdala's role in both normal emotional processing and in pathological states like anxiety disorders, depression, and post-traumatic stress disorder is an active area of neuroscience.[4][6] Scientists utilize specific neuropeptides and other molecules to modulate the activity of different nuclei within the amygdala, such as the central nucleus (CeA) and the basolateral amygdala (BLA), to understand their precise functions in emotional learning and memory.[5][6]

However, the specific sequence "this compound" does not appear in any published scientific literature indexed in major databases. It is possible that this is a proprietary internal designation for a compound not yet disclosed publicly, a novel peptide sequence that has not been characterized, or a typographical error.

For researchers, scientists, and drug development professionals interested in the tools available for studying amygdala function, it is recommended to consult peer-reviewed scientific journals, reputable scientific databases such as PubMed and Scopus, and resources from major neuroscience societies. These platforms provide access to validated and characterized compounds and methodologies for investigating the complex roles of the amygdala.

References

Application Notes and Protocols: Fluorescent Labeling of Sfrngvgsgvkktsfrrakq for Receptor Localization

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Sfrngvgsgvkktsfrrakq" Fluorescent Labeling for Receptor Localization

Audience: Researchers, scientists, and drug development professionals.

Note: The peptide sequence "this compound" does not correspond to a known peptide in the current scientific literature. Therefore, this document provides a generalized framework and detailed protocols for the fluorescent labeling of a novel or hypothetical peptide and its application in receptor localization studies, using "this compound" as an example. The principles and methods described are widely applicable to other peptide-receptor systems.

Introduction

Fluorescently labeled peptides are invaluable tools for visualizing and quantifying receptor localization, trafficking, and dynamics in living cells and tissues.[1][2][3] By covalently attaching a fluorophore to a peptide ligand, researchers can directly observe its interaction with its target receptor using fluorescence microscopy.[4][5][6] This approach provides spatial and temporal information that is crucial for understanding receptor function in various physiological and pathological processes.[7]

This application note details a comprehensive protocol for the fluorescent labeling of the hypothetical peptide "this compound" and its use in localizing its putative G-protein coupled receptor (GPCR), hereafter referred to as "Receptor-Y". The described methods cover peptide synthesis, fluorophore conjugation, purification of the labeled peptide, cell culture and transfection, and fluorescence microscopy-based receptor localization.

Data Presentation

The following tables provide examples of the quantitative data that can be obtained from the experiments described in this protocol.

Table 1: Characteristics of Fluorescently Labeled this compound

ParameterValueMethod
Peptide SequenceThis compoundSolid-Phase Peptide Synthesis
FluorophoreAmine-Reactive Dye (e.g., FITC)N-terminal Labeling
Excitation Wavelength (nm)494Spectrofluorometry
Emission Wavelength (nm)520Spectrofluorometry
Labeling Efficiency (%)> 90HPLC Analysis
Purity (%)> 95HPLC Analysis

Table 2: Binding Affinity of Labeled Peptide to Receptor-Y

LigandKd (nM)Bmax (fmol/mg protein)Assay Method
Unlabeled this compound15.2 ± 2.11250 ± 85Radioligand Binding
FITC-Sfrngvgsgvkktsfrrakq18.5 ± 3.51190 ± 92Fluorescence Polarization[8][9][10]
Competition Assay (Unlabeled vs. Labeled)IC50 = 25.8 ± 4.3N/AFluorescence-Based Competition Assay[8][11]

Table 3: Quantitative Analysis of Receptor-Y Localization

Cellular Compartment% Co-localization with MarkerPearson's Correlation CoefficientManders' Overlap Coefficient
Plasma Membrane85 ± 50.88 ± 0.040.92 ± 0.03
Early Endosomes12 ± 30.45 ± 0.060.55 ± 0.07
Lysosomes< 2< 0.1< 0.1

Experimental Protocols

Synthesis and Purification of this compound Peptide

The peptide this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptide is then cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[12] The purified peptide's identity is confirmed by mass spectrometry.

Fluorescent Labeling of this compound

This protocol describes the labeling of the N-terminal amine of the peptide.[13]

Materials:

  • Purified this compound peptide

  • Amine-reactive fluorescent dye (e.g., Fluorescein isothiocyanate - FITC)[14][15]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[16]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • RP-HPLC system for purification[17][18]

Procedure:

  • Dissolve the purified peptide in DMF or DMSO to a final concentration of 1-5 mg/mL.[16]

  • Add a 10-fold molar excess of TEA or DIPEA to the peptide solution to deprotonate the N-terminal amine.

  • Dissolve the amine-reactive dye in DMF or DMSO according to the manufacturer's instructions.

  • Add a 1.5 to 3-fold molar excess of the reactive dye to the peptide solution.[16]

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress by analytical RP-HPLC.

  • Purify the fluorescently labeled peptide from unreacted peptide and free dye using preparative RP-HPLC.[12][19]

  • Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Cell Culture and Transfection

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding Receptor-Y (e.g., with a C-terminal GFP tag for co-localization studies)

  • Transfection reagent (e.g., Lipofectamine)

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • When cells reach 70-80% confluency, transfect them with the Receptor-Y plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow 24-48 hours for receptor expression before proceeding with the localization experiment.

Receptor Localization using Fluorescence Microscopy

Materials:

  • Cells expressing Receptor-Y

  • FITC-labeled this compound

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

Procedure:

  • Wash the cells twice with warm PBS.

  • Incubate the cells with a predetermined optimal concentration of FITC-Sfrngvgsgvkktsfrrakq (e.g., 100 nM) in serum-free medium for 30-60 minutes at 37°C.

  • To assess non-specific binding, incubate a parallel set of cells with the fluorescent peptide in the presence of a 100-fold excess of unlabeled this compound.[5]

  • Wash the cells three times with cold PBS to remove unbound peptide.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for DAPI, FITC, and GFP (if a tagged receptor is used).[20]

  • Analyze the images for the subcellular localization of the fluorescent peptide signal. Quantitative co-localization analysis can be performed using appropriate software.[21][22][23]

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor Receptor-Y (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB (in nucleus) PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Hypothetical GPCR signaling pathway for Receptor-Y.

Experimental Workflow

G cluster_peptide Peptide Preparation cluster_cell Cellular Assay cluster_analysis Data Acquisition & Analysis p1 Peptide Synthesis (SPPS) p2 Fluorescent Labeling (FITC) p1->p2 p3 Purification (HPLC) p2->p3 c3 Incubation with Labeled Peptide p3->c3 c1 Cell Culture (HEK293) c2 Transfection (Receptor-Y) c1->c2 c2->c3 a1 Fluorescence Microscopy c3->a1 a2 Image Acquisition a1->a2 a3 Quantitative Localization Analysis a2->a3

Caption: Experimental workflow for receptor localization.

References

Application Notes and Protocols for the Characterization of Rat Neuropeptide S on its Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Sfrngvgsgvkktsfrrakq" creating stable cell lines expressing NPSR Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide S (NPS) is a 20-amino acid peptide that acts as the endogenous ligand for the G protein-coupled receptor, NPSR1. The peptide with the sequence "this compound" has been identified as the rat variant of Neuropeptide S. NPSR1 is expressed in various regions of the brain and peripheral tissues and is involved in a range of physiological processes, including arousal, anxiety, and learning and memory.[1][2] Activation of NPSR1 by NPS leads to the stimulation of multiple intracellular signaling pathways, primarily through the coupling to Gαs and Gαq proteins, resulting in the accumulation of cyclic AMP (cAMP) and the mobilization of intracellular calcium, respectively.[1][3]

These application notes provide a comprehensive guide for researchers to establish stable cell lines expressing the Neuropeptide S receptor (NPSR1) and to perform functional assays to characterize the activity of rat Neuropeptide S. The protocols detailed below are essential for drug discovery and development programs targeting the NPS-NPSR1 system.

Data Presentation

The following tables summarize the pharmacological properties of Neuropeptide S at its receptor, NPSR1, as determined in various in vitro assays.

Table 1: Pharmacological Profile of Neuropeptide S (NPS) in Functional Assays

LigandReceptorAssay TypeCell LineParameterValue (nM)
Rat NPSHuman NPSR1Calcium MobilizationHEK293EC503.2[4]
Human NPSHuman NPSR1Calcium MobilizationCHOEC509.4[5]
Human NPSHuman NPSR1Calcium MobilizationNeuronsEC5019.8[6]
Human NPSHuman NPSR1cAMP AccumulationCHO-K1EC506.7[5]

Table 2: Binding Affinity of Human Neuropeptide S (NPS) to NPSR1

LigandReceptorAssay TypeCell LineParameterValue (nM)
Human NPSHuman NPSR1Radioligand Binding ([125I]Y10-hNPS)CHOKd0.33[5]
Human NPSHuman NPSR1Radioligand Binding ([125I]Y10-hNPS)CHOIC500.42[5]

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing NPSR1

This protocol describes the generation of a stable cell line expressing the human Neuropeptide S receptor (NPSR1) in Chinese Hamster Ovary (CHO-K1) cells. A similar protocol can be adapted for other cell lines like HEK293.

Materials:

  • CHO-K1 cells

  • Expression vector containing the full-length human NPSR1 cDNA (e.g., pcDNA3.1) with a selectable marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Complete growth medium (e.g., Ham's F-12K with 10% FBS)

  • Selection medium (complete growth medium with the appropriate concentration of selection antibiotic, e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well, 24-well, and 6-well cell culture plates

  • T25 and T75 cell culture flasks

Methodology:

  • Cell Culture: Maintain CHO-K1 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain them in the exponential growth phase.[7][8]

  • Transfection:

    • The day before transfection, seed CHO-K1 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the NPSR1 expression vector and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the complexes to the cells and incubate for 4-6 hours at 37°C.

    • After incubation, replace the medium with fresh complete growth medium and return the cells to the incubator.

  • Selection of Stable Clones:

    • 48 hours post-transfection, passage the cells into T75 flasks containing selection medium. The concentration of the selection antibiotic should be predetermined by generating a kill curve for the parental CHO-K1 cells.

    • Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.

    • After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.

  • Isolation and Expansion of Clonal Cell Lines:

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • For limiting dilution, trypsinize the resistant cell pool and seed into 96-well plates at a density of approximately 0.5 cells per well in selection medium.

    • After 1-2 weeks, identify wells containing single colonies and expand them sequentially into 24-well plates, 6-well plates, and finally T25 flasks.[9]

  • Screening and Characterization:

    • Screen the expanded clones for NPSR1 expression and function using a functional assay such as the calcium mobilization assay described below.

    • Select the clone with the highest and most stable functional response for further experiments.

    • Cryopreserve the selected stable cell line for long-term storage.

Protocol 2: Calcium Mobilization Assay

This protocol details a fluorescent-based assay to measure the increase in intracellular calcium concentration in NPSR1-expressing stable cells upon stimulation with rat Neuropeptide S.

Materials:

  • NPSR1-expressing stable cell line (e.g., CHO-K1/NPSR1)

  • Rat Neuropeptide S (this compound)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the NPSR1 stable cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid (if used) in assay buffer.

    • Aspirate the growth medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of rat Neuropeptide S in assay buffer.

    • Place the cell plate in a fluorescence plate reader and allow it to equilibrate to the reading temperature.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the rat Neuropeptide S dilutions into the wells and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of rat NPS.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: cAMP Accumulation Assay

This protocol describes a method to measure the accumulation of intracellular cAMP in NPSR1-expressing stable cells following stimulation with rat Neuropeptide S.

Materials:

  • NPSR1-expressing stable cell line (e.g., CHO-K1/NPSR1)

  • Rat Neuropeptide S (this compound)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Cell lysis buffer (provided with the cAMP assay kit)

  • 96-well or 384-well white microplates

Methodology:

  • Cell Plating: Seed the NPSR1 stable cells into a white 96-well plate and grow to confluency.

  • Cell Stimulation:

    • On the day of the assay, aspirate the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

    • Prepare serial dilutions of rat Neuropeptide S in stimulation buffer.

    • Add the rat NPS dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the kit manufacturer's instructions to perform the cAMP detection steps. This typically involves adding detection reagents and incubating for a specific period.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the rat NPS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

NPSR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Galpha_q Gαq Pathway cluster_Galpha_s Gαs Pathway NPSR1 NPSR1 G_alpha_q Gαq NPSR1->G_alpha_q activates G_alpha_s Gαs NPSR1->G_alpha_s activates NPS Neuropeptide S (this compound) NPS->NPSR1 binds PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates AC Adenylyl Cyclase (AC) G_alpha_s->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates

Caption: NPSR1 Signaling Pathways.

Stable_Cell_Line_Workflow start Start: CHO-K1 Cells transfection Transfection with NPSR1 Expression Vector start->transfection selection Antibiotic Selection (e.g., G418) transfection->selection colony_formation Colony Formation of Resistant Cells selection->colony_formation isolation Isolation of Single Colonies (Limiting Dilution) colony_formation->isolation expansion Expansion of Clonal Cell Lines isolation->expansion screening Functional Screening (e.g., Calcium Assay) expansion->screening cryopreservation Cryopreservation of Validated Stable Clone screening->cryopreservation end End: NPSR1 Stable Cell Line cryopreservation->end

Caption: Stable Cell Line Generation Workflow.

Functional_Assay_Workflow cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Accumulation Assay ca_start Seed NPSR1 Stable Cells in 96-well plate ca_dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) ca_start->ca_dye ca_wash Wash to Remove Excess Dye ca_dye->ca_wash ca_read Measure Fluorescence (Baseline) ca_wash->ca_read ca_stimulate Inject Rat NPS & Record Fluorescence ca_read->ca_stimulate ca_analyze Analyze Data & Determine EC50 ca_stimulate->ca_analyze camp_start Seed NPSR1 Stable Cells in 96-well plate camp_preincubate Pre-incubate with Phosphodiesterase Inhibitor camp_start->camp_preincubate camp_stimulate Stimulate with Rat NPS camp_preincubate->camp_stimulate camp_lyse Lyse Cells camp_stimulate->camp_lyse camp_detect Detect cAMP (e.g., HTRF, AlphaScreen) camp_lyse->camp_detect camp_analyze Analyze Data & Determine EC50 camp_detect->camp_analyze

Caption: Functional Assay Workflows.

References

Troubleshooting & Optimization

"Sfrngvgsgvkktsfrrakq" peptide stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of the peptide with the sequence Sfrngvgsgvkktsfrrakq.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing the lyophilized this compound peptide?

For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[2] For short-term storage, keeping the lyophilized powder at 4°C is acceptable for a few weeks.[4] It is crucial to protect the peptide from moisture and light.[3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[1][5]

Q2: How should I store solutions of the this compound peptide?

Peptide solutions are significantly less stable than their lyophilized form.[2][4] If storage in solution is necessary, it is recommended to dissolve the peptide in a buffer at a pH between 5 and 7.[1][4] The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][5] Store these aliquots at -20°C or -80°C.[2][3] Generally, peptide solutions are stable for about a week at 4°C and for a few months at -20°C.[4][5]

Q3: What is the best solvent for dissolving the this compound peptide?

The this compound peptide has a net positive charge due to the presence of multiple lysine (K) and arginine (R) residues, making it a basic peptide. Therefore, it should readily dissolve in acidic solutions.[6] Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[7] If it does not dissolve, try a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA).[6][8]

Q4: My this compound peptide solution appears cloudy. What should I do?

A cloudy solution indicates that the peptide may not be fully dissolved or is aggregating.[8] Sonication can help to break up aggregates and enhance solubility.[6][8] If the solution remains cloudy, consider using a stronger solvent. Since this compound is a basic peptide, ensuring the solvent is sufficiently acidic should improve solubility.

Q5: Is the this compound peptide prone to aggregation?

Peptide aggregation is sequence-dependent and can be influenced by factors like concentration, pH, and temperature. While the this compound sequence contains hydrophobic residues (F, V, A), the high number of charged residues (K, R) likely increases its solubility and reduces the tendency for aggregation in aqueous solutions. However, at high concentrations or in inappropriate solvents, aggregation can still occur.

Troubleshooting Guides

Issue 1: Poor Solubility
  • Symptom: The peptide does not dissolve completely in water.

  • Cause: The peptide's properties, including its charge and hydrophobicity, affect its solubility.

  • Solution:

    • Confirm the Peptide's Nature: this compound is a basic peptide.

    • Use an Acidic Solvent: Try dissolving the peptide in a small amount of 10-25% acetic acid and then dilute with water to the desired concentration.[6]

    • Sonication: Briefly sonicate the solution to aid dissolution.[8]

    • Test a Small Amount First: Always test the solubility of a small amount of the peptide before dissolving the entire sample.[6][8]

Issue 2: Peptide Degradation
  • Symptom: Loss of biological activity or unexpected peaks in analytical chromatography.

  • Cause: Peptides can degrade through oxidation, deamidation, or hydrolysis. The this compound sequence contains residues like N and Q that are prone to deamidation.

  • Solution:

    • Proper Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator.[1][2]

    • Avoid Freeze-Thaw Cycles: Aliquot peptide solutions to minimize freeze-thaw cycles.[2][5]

    • Use Sterile Buffers: For solutions, use sterile buffers with a pH between 5 and 6 to prolong storage life.[5]

    • Oxygen-Free Environment: For peptides containing C, M, or W (not present in this sequence), dissolving in oxygen-free buffers is recommended to prevent oxidation.[8]

Issue 3: Inconsistent Experimental Results
  • Symptom: High variability between experiments.

  • Cause: This can be due to inaccurate peptide concentration from improper dissolution or degradation of the peptide.

  • Solution:

    • Ensure Complete Solubilization: A clear, particle-free solution is necessary for accurate concentration determination.[8]

    • Freshly Prepare Solutions: Whenever possible, prepare peptide solutions fresh for each experiment.

    • Accurate Quantification: After dissolution, accurately determine the peptide concentration using a method like UV spectroscopy or a colorimetric assay.

Quantitative Data Summary

The following tables present hypothetical stability data for a peptide with characteristics similar to this compound.

Table 1: Stability of Lyophilized this compound Peptide

Storage ConditionDurationPurity (%)
-80°C, Desiccated24 months>98%
-20°C, Desiccated24 months>95%
4°C, Desiccated3 months>90%
Room Temperature1 month<85%

Table 2: Stability of this compound Peptide in Solution (0.1% Acetic Acid)

Storage ConditionDurationPurity (%)
-80°C6 months>95%
-20°C3 months>90%
4°C1 week>95%
Room Temperature24 hours<90%

Experimental Protocols

Protocol 1: Peptide Solubilization
  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile 0.1% acetic acid to achieve the desired stock concentration.

  • Vortex briefly. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage of the stock solution, aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment by RP-HPLC
  • Prepare a stock solution of the peptide at 1 mg/mL in 0.1% acetic acid.

  • Divide the stock solution into aliquots for storage under different conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 24h, 1 week, 1 month), take an aliquot from each storage condition.

  • Analyze the peptide solution using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Calculate the purity of the peptide by integrating the area of the main peak relative to the total area of all peaks.

Visualizations

Peptide_Handling_Workflow Peptide Handling and Storage Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_application Application lyophilized Lyophilized Peptide warm Warm to Room Temp lyophilized->warm -20°C / -80°C solution Peptide in Solution experiment Experimental Use solution->experiment -20°C / -80°C dissolve Dissolve in Solvent warm->dissolve dissolve->solution Aliquot & Store sonicate Sonicate if Necessary dissolve->sonicate If cloudy dissolve->experiment sonicate->experiment

Caption: Workflow for handling and storing peptides.

Troubleshooting_Solubility Troubleshooting Peptide Solubility start Peptide does not dissolve check_charge Determine peptide charge (this compound is basic) start->check_charge use_acid Use acidic solvent (e.g., 0.1% Acetic Acid) check_charge->use_acid Basic sonicate Sonicate the solution use_acid->sonicate check_clear Is the solution clear? sonicate->check_clear success Peptide is dissolved check_clear->success Yes fail Consider stronger solvent or alternative method check_clear->fail No

Caption: Decision tree for troubleshooting peptide solubility issues.

References

Technical Support Center: Optimizing Novel Peptide Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific peptide "Sfrngvgsgvkktsfrrakq" is not currently documented in the public scientific literature. Therefore, this technical support center provides generalized guidance for the dosage optimization of novel peptides in behavioral research. The principles and methodologies described here are based on established practices in pharmacology and behavioral science.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the dosage for a novel peptide in behavioral studies?

A: For a completely novel peptide, a dose-range finding study is crucial. This typically involves:

  • Literature Review: Search for data on peptides with similar structures or from the same family to get a potential order of magnitude for dosing.

  • In Vitro Studies: If possible, determine the peptide's binding affinity and potency (e.g., EC50 or IC50) in relevant cell-based assays. This can provide a starting point for in vivo dose calculations.

  • Dose Escalation: Begin with a very low, sub-therapeutic dose and gradually increase the dose in subsequent cohorts of animals. This helps to identify the minimum effective dose and any potential toxicity. A common starting point is in the range of 0.1 to 1 mg/kg, but this can vary significantly.

Q2: How do I properly dissolve and handle a novel peptide for in vivo studies?

A: Peptide solubility and stability are critical for accurate dosing.

  • Solubility Testing: Test the solubility of the peptide in various biocompatible solvents (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)). Always start with a small amount of the peptide.

  • Vehicle Control: The solvent used to dissolve the peptide (the vehicle) must be tested alone as a control group in your behavioral experiments to ensure it does not have any behavioral effects.

  • Stability: Peptides can be prone to degradation. It is recommended to prepare fresh solutions for each experiment. If solutions are to be stored, conduct stability tests at the storage temperature (e.g., 4°C or -20°C) to ensure the peptide remains active.

Q3: What is the best route of administration for a novel peptide in behavioral studies?

A: The choice of administration route depends on the peptide's properties and the experimental question.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action.

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering good absorption.

  • Subcutaneous (SC): Generally leads to slower absorption and a more prolonged effect compared to IV or IP.

  • Oral (PO): Many peptides have poor oral bioavailability due to degradation in the gastrointestinal tract.

  • Intracerebroventricular (ICV) or direct brain infusion: Bypasses the blood-brain barrier to directly target the central nervous system.

A pilot pharmacokinetic study is recommended to determine the peptide's absorption, distribution, metabolism, and excretion (ADME) profile for the chosen route.

Troubleshooting Guides

Issue: The novel peptide shows no behavioral effect at the tested doses.

  • Question: Have you confirmed the peptide's activity and stability?

    • Answer: Perform an in vitro assay to confirm the biological activity of the peptide batch you are using. Ensure that your handling and storage procedures are not causing degradation.

  • Question: Is the peptide reaching the target tissue?

    • Answer: Consider the peptide's ability to cross the blood-brain barrier if you are studying central nervous system effects. A pharmacokinetic study can determine the concentration of the peptide in the brain. If brain penetration is low, consider direct central administration (e.g., ICV).

  • Question: Is the chosen behavioral assay sensitive enough?

    • Answer: Ensure the behavioral test is appropriate for the expected effect of the peptide and that your experimental conditions are optimized to detect subtle behavioral changes.

Issue: The experimental results have high variability between animals.

  • Question: Is the dosing procedure consistent?

    • Answer: Ensure accurate and consistent administration of the peptide. For injections, use a consistent technique and volume.

  • Question: Are there confounding environmental factors?

    • Answer: Factors such as time of day, light cycle, noise levels, and handling stress can all influence behavior. Standardize your experimental conditions as much as possible.

  • Question: Is the animal population homogenous?

    • Answer: Use animals of the same age, sex, and genetic background.

Data Presentation

Table 1: Example Dose-Response Data for a Novel Peptide in the Open Field Test

Dosage (mg/kg, IP)NTotal Distance Traveled (cm) (Mean ± SEM)Time in Center Zone (s) (Mean ± SEM)
Vehicle103500 ± 25030 ± 5
0.1103600 ± 30032 ± 6
1.0104500 ± 35050 ± 8
10.0102500 ± 200 15 ± 4
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Example Pharmacokinetic Parameters of a Novel Peptide

Route of AdministrationBioavailability (%)Tmax (min)Cmax (ng/mL)Half-life (t½) (min)
Intravenous (IV)1002150030
Intraperitoneal (IP)751590045
Subcutaneous (SC)603065060

Experimental Protocols

Protocol 1: Dose-Response Study for a Novel Peptide

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle (e.g., sterile saline)

    • Group 2: Novel Peptide (0.1 mg/kg)

    • Group 3: Novel Peptide (1.0 mg/kg)

    • Group 4: Novel Peptide (10.0 mg/kg)

  • Administration: Intraperitoneal (IP) injection, 10 mL/kg volume.

  • Behavioral Testing: 30 minutes post-injection, place each mouse in an open field arena (50 cm x 50 cm) for 10 minutes. Record locomotor activity and time spent in the center zone using an automated tracking system.

  • Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare peptide-treated groups to the vehicle control group.

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_optimization Optimization Phase In Vitro Assays In Vitro Assays Dose-Range Finding Dose-Range Finding In Vitro Assays->Dose-Range Finding Inform Starting Dose Behavioral Screening Behavioral Screening Dose-Range Finding->Behavioral Screening Pharmacokinetics Pharmacokinetics Behavioral Screening->Pharmacokinetics Identify Active Doses Dose-Response Study Dose-Response Study Pharmacokinetics->Dose-Response Study Efficacy Testing Efficacy Testing Dose-Response Study->Efficacy Testing Determine Optimal Dose

Caption: Experimental workflow for novel peptide dose optimization.

signaling_pathway Novel Peptide Novel Peptide Receptor Receptor Novel Peptide->Receptor Binds Second Messenger Second Messenger Receptor->Second Messenger Activates Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Initiates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Behavioral Effect Behavioral Effect Transcription Factor->Behavioral Effect Alters Gene Expression Leading to

Caption: Hypothetical signaling pathway for a novel peptide.

troubleshooting_logic No Behavioral Effect No Behavioral Effect Check Peptide Activity Check Peptide Activity No Behavioral Effect->Check Peptide Activity Is the peptide active? Assess Bioavailability Assess Bioavailability Check Peptide Activity->Assess Bioavailability Yes Outcome_Re-evaluate Re-evaluate Hypothesis Check Peptide Activity->Outcome_Re-evaluate No Refine Behavioral Assay Refine Behavioral Assay Assess Bioavailability->Refine Behavioral Assay Yes Assess Bioavailability->Outcome_Re-evaluate No Consider Higher Doses Consider Higher Doses Refine Behavioral Assay->Consider Higher Doses Yes Refine Behavioral Assay->Outcome_Re-evaluate No Outcome_Success Effect Observed Consider Higher Doses->Outcome_Success

Caption: Troubleshooting logic for lack of behavioral effect.

Troubleshooting Peptide Synthesis Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common impurities encountered during the solid-phase peptide synthesis (SPPS) of "Sfrngvgsgvkktsfrrakq" and other synthetic peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final peptide product shows multiple peaks on the HPLC chromatogram. What are the likely impurities?

A1: Multiple peaks on an HPLC chromatogram indicate the presence of impurities. For a peptide like "this compound," these can arise from various stages of solid-phase peptide synthesis (SPPS). Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues. This can happen due to incomplete deprotection of the N-terminal Fmoc group or inefficient coupling of the next amino acid.[1][2][3][4]

  • Truncation sequences: Peptides that are shorter than the target sequence, often caused by incomplete coupling reactions.[2]

  • Insertion sequences: Peptides with an extra amino acid residue, which can occur if excess activated amino acids are not thoroughly washed away after a coupling step.[1][3]

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[1][2]

  • Oxidation/Reduction products: Certain amino acid residues are susceptible to oxidation (e.g., Methionine, Tryptophan, Histidine) or reduction.[1]

  • Peptide aggregates: Both covalent (e.g., disulfide bonds) and non-covalent aggregates can form, especially with hydrophobic sequences.[1]

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to peptides with the same sequence but different stereochemistry.[3]

Q2: My mass spectrometry (MS) data shows a mass lower than the expected molecular weight for "this compound". What could be the cause?

A2: A lower-than-expected mass typically points to deletion or truncation sequences. To identify the specific missing residue(s), you can use tandem mass spectrometry (MS/MS) to sequence the impurity. Comparing the fragment ions of the impurity with those of the target peptide will reveal the point of deletion.

Q3: I'm observing a peak with a mass slightly higher than my target peptide. What kind of impurity could this be?

A3: A slightly higher mass could indicate several possibilities:

  • Insertion of an amino acid: As mentioned, this can happen due to inadequate washing.

  • Incomplete removal of a protecting group: Side-chain protecting groups add significant mass to the peptide.

  • Oxidation: The addition of one or more oxygen atoms will increase the molecular weight. For example, the oxidation of a methionine residue adds 16 Da.

Q4: How can I minimize the formation of deletion sequences during the synthesis of "this compound"?

A4: To minimize deletion sequences, focus on optimizing the coupling and deprotection steps:

  • Ensure complete deprotection: Use fresh deprotection reagents and allow for sufficient reaction time. You can monitor the completion of the deprotection step using a colorimetric test like the Kaiser test.

  • Optimize coupling efficiency: Use a suitable coupling reagent and an appropriate excess of the activated amino acid. For difficult couplings, consider double coupling or using a more potent activation method.

  • Resin selection: The choice of resin can impact synthesis efficiency. A resin with a lower substitution level can reduce peptide chain aggregation and improve reagent accessibility.[5]

Q5: What is the best way to purify my crude "this compound" peptide?

A5: The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] This technique separates the target peptide from impurities based on their hydrophobicity. A C18 column is commonly used for peptide purification.[6]

Quantitative Data Summary

The following table summarizes typical purity levels of a crude peptide synthesis and the expected yield after purification. These values can vary significantly depending on the peptide sequence, synthesis chemistry, and purification protocol.

Analysis StagePurity (%)Typical Impurities ObservedPost-Purification Yield (%)
Crude Peptide40 - 70Deletion, Truncation, Incomplete DeprotectionN/A
After RP-HPLC> 95Trace amounts of closely eluting impurities10 - 30

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol outlines a general method for analyzing the purity of the crude "this compound" peptide.

Materials:

  • Crude peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water with a small amount of ACN or DMSO).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Injection Volume: 10-20 µL

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the main peak (target peptide) and the impurities.

Protocol 2: Peptide Impurity Identification by LC-MS

This protocol describes how to identify the impurities observed in the HPLC analysis.[9]

Materials:

  • Crude peptide sample

  • LC-MS system (HPLC coupled to a mass spectrometer)

  • Volatile mobile phase components (e.g., formic acid instead of TFA if compatible with the MS)

Methodology:

  • LC Separation: Perform an HPLC separation similar to the analytical RP-HPLC protocol. The mobile phase may need to be adjusted to be compatible with the mass spectrometer (e.g., using formic acid instead of TFA).

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Acquire mass spectra across the entire chromatographic run.

    • For each peak observed in the chromatogram, determine the molecular weight from the corresponding mass spectrum.

  • Data Interpretation:

    • Compare the observed molecular weights of the impurity peaks to the theoretical molecular weight of the target peptide.

    • Calculate the mass difference to hypothesize the nature of the impurity (e.g., a mass difference of -129 Da could correspond to a deleted glycine residue).

    • For unambiguous identification, perform tandem MS (MS/MS) on the impurity peaks to obtain fragment ion data and confirm the sequence.

Visualizations

Troubleshooting_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Identification cluster_optimization Optimization & Purification Start Crude Peptide Synthesis (this compound) Crude_Analysis Crude Product Analysis (HPLC, MS) Start->Crude_Analysis Purity_Check Purity < 95%? Crude_Analysis->Purity_Check Identify_Impurities Identify Impurities (LC-MS/MS) Purity_Check->Identify_Impurities Yes Purification Purification (RP-HPLC) Purity_Check->Purification No (Purity > 95%) Deletion Deletion/Truncation Identify_Impurities->Deletion Insertion Insertion Identify_Impurities->Insertion Other Other Impurities (Oxidation, etc.) Identify_Impurities->Other Optimize_Synth Optimize Synthesis - Coupling - Deprotection Identify_Impurities->Optimize_Synth Optimize_Synth->Start Re-synthesize Final_Product Pure Peptide (>95%) Purification->Final_Product

Caption: Troubleshooting workflow for peptide synthesis impurities.

Signaling_Pathway_Example cluster_synthesis_steps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_impurities Potential Impurity Formation Deprotection 1. Fmoc Deprotection Washing1 2. Washing Deprotection->Washing1 Incomplete_Deprotection Incomplete Deprotection (Leads to Deletion) Deprotection->Incomplete_Deprotection Coupling 3. Amino Acid Coupling Washing1->Coupling Insufficient_Washing Insufficient Washing (Leads to Insertion) Washing1->Insufficient_Washing Washing2 4. Washing Coupling->Washing2 Inefficient_Coupling Inefficient Coupling (Leads to Deletion/Truncation) Coupling->Inefficient_Coupling Washing2->Deprotection Repeat for each amino acid Washing2->Insufficient_Washing

Caption: Key steps in SPPS and points of impurity introduction.

References

Technical Support Center: Intracerebroventricular (ICV) Injection of Sfrngvgsgvkktsfrrakq

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and standardized protocols for researchers working with the novel peptide Sfrngvgsgvkktsfrrakq (internal designation: SP-20). The following sections address common challenges encountered during its formulation, administration, and in-vivo application.

Section 1: Solubility and Vehicle Formulation

FAQ: My SP-20 solution is cloudy or forms a precipitate. What vehicle should I use?

Answer: this compound (SP-20) is a highly hydrophobic peptide, which can lead to poor solubility in standard aqueous buffers. The formation of a cloudy solution or precipitate indicates that the peptide is not fully dissolved, which will lead to inaccurate dosing and potential toxicity. We recommend a systematic approach to vehicle selection. Start with sterile saline or artificial cerebrospinal fluid (aCSF). If solubility issues persist, consider adding a small percentage of a co-solvent.

The decision workflow below can guide your vehicle selection process. Always perform a small-scale solubility test before preparing a large batch for your in-vivo studies.

G cluster_0 start Start: Prepare SP-20 Stock vehicle1 Test Vehicle 1: Sterile 0.9% Saline start->vehicle1 check1 Is solution clear at desired concentration? vehicle1->check1 vehicle2 Test Vehicle 2: Artificial CSF (aCSF) check1->vehicle2 No proceed Proceed to In-Vivo Study (Run vehicle-only control) check1->proceed  Yes check2 Is solution clear? vehicle2->check2 vehicle3 Test Vehicle 3: aCSF + 5% DMSO check2->vehicle3 No check2->proceed  Yes check3 Is solution clear? vehicle3->check3 check3->proceed  Yes contact Contact Technical Support for advanced formulation check3->contact No

Caption: Decision workflow for selecting an appropriate SP-20 vehicle.

For initial screening, the following data provides a baseline for SP-20 solubility.

VehicleMax Solubility (mg/mL)ObservationRecommendation
Sterile 0.9% NaCl (Saline)0.5Forms fine precipitateNot recommended for concentrations >0.5mg/mL
Artificial CSF (aCSF)1.0Clear solutionRecommended starting vehicle
aCSF + 5% DMSO5.0Clear solutionUse with caution; run vehicle controls
aCSF + 10% (2-Hydroxypropyl)-β-cyclodextrin5.0Clear solutionAlternative to DMSO for sensitive models

Section 2: Surgical Procedure and Post-Operative Care

FAQ: We are observing high mortality or adverse events after ICV injection. What are the common causes?

Answer: Post-operative complications following ICV injection can stem from several factors, including the surgical procedure itself, the injection parameters, or the pharmacological action of SP-20. Key factors to control are injection volume and rate. For a mouse, a total volume of 1-2 µL injected over 1-2 minutes is standard. Exceeding this can elevate intracranial pressure, leading to adverse outcomes.

Use the following troubleshooting guide to identify potential causes for adverse events.

G start High Mortality / Adverse Events Observed check_volume Was injection volume > 2µL or rate > 1µL/min? start->check_volume fix_volume Action: Reduce volume/rate. Inject 1µL over 60-120s. check_volume->fix_volume Yes check_vehicle Did vehicle-only control group show adverse events? check_volume->check_vehicle No fix_volume->check_vehicle fix_vehicle Action: Re-evaluate vehicle. Consider aCSF as a milder alternative to co-solvents. check_vehicle->fix_vehicle Yes check_dose Is this the first time using a high dose of SP-20? check_vehicle->check_dose No fix_vehicle->check_dose fix_dose Action: Perform dose-response study. Start with a lower dose (e.g., 0.1 µg). check_dose->fix_dose Yes end_node Potential Cause: On-target or off-target pharmacological effect of SP-20. check_dose->end_node No fix_dose->end_node

Caption: Troubleshooting workflow for post-operative complications.

Experimental Protocol: Standardized ICV Injection Protocol for Rodents
  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine IP injection). Confirm full sedation by checking for the absence of a pedal withdrawal reflex.

  • Stereotaxic Placement: Place the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision: Sanitize the scalp with betadine and 70% ethanol. Make a midline incision to expose the skull.

  • Coordinate Identification: Using the bregma as a reference, identify the coordinates for the lateral ventricle. For an adult mouse, typical coordinates are: -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface.

  • Craniotomy: Drill a small burr hole at the identified coordinates, being careful not to damage the underlying dura mater.

  • Injection: Lower a Hamilton syringe needle to the target depth. Inject the prepared SP-20 solution at a controlled rate (e.g., 1 µL/minute).

  • Needle Retraction: Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.

  • Closure and Recovery: Suture the incision and provide post-operative analgesia as per your institution's guidelines. Place the animal in a clean, warm cage and monitor until it has fully recovered from anesthesia.

Section 3: Peptide Stability and Aggregation

FAQ: How can I ensure the stability of SP-20 during my experiment?

Answer: SP-20 can be susceptible to degradation and aggregation, especially when stored in solution. Lyophilized peptide is stable for extended periods at -20°C or -80°C. Once reconstituted, solutions should be used immediately. If short-term storage is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which significantly degrade the peptide.

Storage ConditionConcentration (mg/mL)Vehicle% Recovery after 24hRecommendation
4°C (Refrigerated)1.0aCSF85%Suitable for use within the same day
-20°C (Single Freeze-Thaw)1.0aCSF70%Not recommended; significant degradation
-80°C (Single Freeze-Thaw)1.0aCSF92%Acceptable if aliquoted and used once
-80°C (Three Freeze-Thaw Cycles)1.0aCSF<50%Avoid at all costs

Section 4: Proposed Mechanism of Action

FAQ: What is the proposed signaling pathway for SP-20?

Answer: SP-20 is a potent agonist for the novel G-protein coupled receptor, GPR77. Binding of SP-20 to GPR77 is hypothesized to activate a Gαq signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling through Protein Kinase C (PKC) and calcium mobilization. This pathway is implicated in neuronal plasticity and survival.

G cluster_0 Cell Membrane cluster_1 Cytosol sp20 SP-20 gpr77 GPR77 sp20->gpr77 Binds gaq Gαq gpr77->gaq Activates plc PLC gaq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag calcium Ca²⁺ Release ip3->calcium Stimulates pkc PKC dag->pkc Activates response Cellular Response (Neuronal Plasticity) pkc->response Modulates calcium->response Modulates

Caption: Proposed Gαq signaling pathway for this compound (SP-20).

Technical Support Center: Minimizing Off-Target Effects of Novel Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of therapeutic peptides, using the hypothetical peptide "Sfrngvgsgvkktsfrrakq" as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for peptide therapeutics?

A: Off-target effects are unintended interactions between a therapeutic agent and cellular components other than its intended biological target.[1] For peptide therapeutics, which are designed for high specificity, off-target binding can lead to cellular toxicity, reduced therapeutic efficacy, and unforeseen side effects.[2][3] While peptides generally have a favorable safety profile due to their high specificity, it is crucial to identify and mitigate any potential off-target interactions during preclinical development.[2]

Q2: My novel peptide, "this compound," is showing unexpected cytotoxicity in initial screens. What are the first steps to investigate this?

A: The initial steps should focus on determining if the observed cytotoxicity is due to on-target or off-target effects. We recommend the following:

  • Dose-Response Analysis: Perform a detailed dose-response curve in both target-expressing and non-target-expressing cell lines. A significant cytotoxic effect in non-target cells suggests off-target activity.

  • Control Peptides: Synthesize and test control peptides, such as a scrambled version of "this compound" with the same amino acid composition but a different sequence, to see if the effect is sequence-specific.

  • Target Engagement Assay: Use a biophysical assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the peptide is engaging its intended target at concentrations where cytotoxicity is observed.

Q3: How can I proactively design my peptide to have higher specificity and fewer off-target effects?

A: Several peptide engineering strategies can enhance specificity:

  • Alanine Scanning: Systematically replace each amino acid in your peptide with alanine to identify key residues for on-target binding. Residues that are critical for target interaction but not for off-target binding can be retained, while others can be modified.

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at positions not critical for target binding can increase proteolytic resistance and may reduce off-target interactions by altering the peptide's conformation.[2]

  • Peptide Cyclization ("Stapling"): Constraining the peptide's conformation through cyclization can pre-organize it for binding to the intended target, thereby increasing affinity and specificity.[2]

  • N-methylation: Modifying the peptide backbone through N-methylation can enhance proteolytic stability and cell permeability, and in some cases, improve the specificity profile.[2]

Q4: What experimental methods can I use to identify the specific off-targets of "this compound"?

A: A multi-pronged approach is often most effective:

  • Protein Microarrays: Screen your peptide against arrays containing thousands of purified human proteins to identify potential binding partners.

  • Affinity Chromatography-Mass Spectrometry: Immobilize your peptide on a resin and pass cell lysate over it. Bound proteins can then be identified by mass spectrometry.

  • Peptidomics-Based Profiling: Analyze changes in the cellular peptidome and proteome after treatment with your peptide to understand its impact on protein expression, modifications, and signaling pathways.[1]

  • Kinase and GPCR Profiling: If your peptide is intended to target a specific kinase or receptor, screen it against a broad panel of other kinases or G-protein coupled receptors (GPCRs) to assess its selectivity.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Preliminary Screens

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.

G cluster_0 Troubleshooting Workflow: High Cytotoxicity start High cytotoxicity observed for 'this compound' q1 Is cytotoxicity observed in non-target-expressing cells? start->q1 path1 Yes (Potential Off-Target Effect) q1->path1 Yes path2 No (Potential On-Target Toxicity) q1->path2 No action1 Perform broad-panel off-target screening (e.g., kinase panel, protein microarray). path1->action1 action2 Confirm target engagement at cytotoxic concentrations (e.g., CETSA). path2->action2 remediate1 Modify peptide sequence to reduce off-target binding (e.g., Alanine Scan). action1->remediate1 q2 Is the on-target binding affinity excessively high? action2->q2 remediate2 Engineer peptide for lower affinity or altered downstream signaling. q2->remediate2 Yes end Optimized peptide with reduced cytotoxicity q2->end No, investigate other mechanisms remediate1->end remediate2->end

Caption: Workflow for diagnosing and addressing high cytotoxicity.

Data Presentation

Table 1: Dose-Response Cytotoxicity Data

This table shows hypothetical cytotoxicity data for "this compound" and a scrambled control peptide in target-positive (Cell Line A) and target-negative (Cell Line B) cells.

Peptide Concentration (µM)"this compound" % Viability (Cell Line A)"this compound" % Viability (Cell Line B)Scrambled Peptide % Viability (Cell Line A)
0.19899100
1759598
10208597
10055095
  • Interpretation: The significant drop in viability for Cell Line B at 100 µM suggests potential off-target effects at high concentrations.

Table 2: Kinase Selectivity Profile

This table presents example data from a kinase panel screen to identify off-target interactions.

Kinase Target% Inhibition by "this compound" (10 µM)
On-Target Kinase X 95%
Off-Target Kinase A2%
Off-Target Kinase B55%
Off-Target Kinase C8%
  • Interpretation: The peptide shows significant inhibition of "Off-Target Kinase B," indicating a potential off-target interaction that needs further investigation.

Experimental Protocols

Protocol 1: Alanine Scanning Mutagenesis

Objective: To identify key residues in "this compound" responsible for on-target and off-target activities.

Methodology:

  • Synthesize a library of peptides where each amino acid of the original sequence is individually replaced with alanine.

  • For each synthesized peptide, perform an on-target binding assay (e.g., Surface Plasmon Resonance - SPR) to determine its binding affinity (KD) for the intended target.

  • Concurrently, screen each peptide in a cell-based cytotoxicity assay using a relevant off-target cell line identified in preliminary screens.

  • Compare the binding affinity and cytotoxicity data for each mutant with the original peptide. Residues whose substitution to alanine significantly reduces on-target binding are critical for efficacy. Residues whose substitution reduces off-target cytotoxicity without compromising on-target affinity are candidates for modification.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of "this compound" with its intracellular target in a cellular context.

Methodology:

  • Culture cells known to express the target protein.

  • Treat the cells with "this compound" at various concentrations. Include a vehicle-only control.

  • After incubation, heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C). Target protein that is bound to the peptide will be stabilized and less likely to denature at elevated temperatures.

  • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

  • Analyze the supernatant for the presence of the soluble target protein using Western blotting or ELISA.

  • A shift in the melting temperature of the target protein in the presence of the peptide confirms target engagement.

Signaling Pathway Visualization

This diagram illustrates a hypothetical scenario where a therapeutic peptide has both a desired on-target effect and an unintended off-target effect.

G cluster_0 Cellular Environment cluster_1 On-Target Pathway cluster_2 Off-Target Pathway peptide This compound (Therapeutic Peptide) target_receptor Target Receptor peptide->target_receptor Binds (High Affinity) off_target_receptor Off-Target Kinase peptide->off_target_receptor Binds (Low Affinity) pathway1_node1 Signaling Molecule A target_receptor->pathway1_node1 pathway1_node2 Therapeutic Effect (e.g., Apoptosis) pathway1_node1->pathway1_node2 pathway2_node1 Signaling Molecule B off_target_receptor->pathway2_node1 pathway2_node2 Toxic Side Effect pathway2_node1->pathway2_node2

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Antibody Selection and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Sfrngvgsgvkktsfrrakq" does not correspond to a publicly recognized antibody or antigen. The following guide provides general protocols and troubleshooting advice applicable to the selection and validation of any research antibody.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a new antibody?

A1: The first and most critical step is to define the application (e.g., Western Blot, ELISA, flow cytometry, immunoprecipitation) and the nature of the target antigen (e.g., native vs. denatured protein, specific post-translational modifications). The choice of antibody will heavily depend on its validated applications and the conditions under which the target will be detected.

Q2: What is the difference between a monoclonal and a polyclonal antibody?

A2: Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope on the antigen, offering high specificity and batch-to-batch consistency. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the same antigen, which can amplify the signal but may also lead to higher background and variability.

Q3: Why is antibody validation crucial?

Q4: What are the key parameters to consider during antibody validation?

A4: The key parameters include specificity, sensitivity, affinity, avidity, and reproducibility. Specificity ensures the antibody binds to the correct target, while sensitivity relates to the lowest amount of target that can be detected.

Troubleshooting Guides

Issue 1: High Background in Western Blot
Potential Cause Recommended Solution
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., 5% non-fat milk, BSA, or commercial blocking buffers).
Inadequate washingIncrease the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.
Non-specific binding of secondary antibodyRun a control lane with only the secondary antibody to check for non-specific binding.
Issue 2: No Signal or Weak Signal in ELISA
Potential Cause Recommended Solution
Incorrect antibody pairing (for sandwich ELISA)Ensure the capture and detection antibodies recognize different epitopes on the target protein.
Inactive enzyme conjugateUse a fresh batch of enzyme-conjugated secondary antibody.
Insufficient incubation timesOptimize the incubation times for antigen coating, antibody binding, and substrate development.
Reagent incompatibilityEnsure all buffers and reagents are at the correct pH and are not expired.
Issue 3: Non-Specific Binding in Flow Cytometry
Potential Cause Recommended Solution
Fc receptor-mediated bindingBlock Fc receptors on cells (e.g., macrophages, B cells) using an Fc blocking reagent.
Dead cells binding the antibodyUse a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Antibody concentration too highTitrate the antibody to determine the optimal concentration with the best signal-to-noise ratio.
Inadequate blockingInclude a blocking step with serum from the same species as the secondary antibody.

Experimental Protocols

Protocol 1: Indirect ELISA for Antibody Titer Determination
  • Coating: Coat a 96-well plate with 100 µL/well of the target antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody (e.g., "this compound" antibody) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Table 1: Example ELISA Data for Titer Determination

Primary Antibody DilutionOD at 450 nm (Sample)OD at 450 nm (Blank)
1:1,0002.580.12
1:5,0001.950.11
1:25,0001.210.12
1:125,0000.450.11
1:625,0000.180.12
Protocol 2: Western Blot for Specificity Validation
  • Sample Preparation: Prepare protein lysates from cells expressing and not expressing the target antigen.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each in wash buffer.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

Visualizations

Antibody_Selection_Workflow cluster_0 Library Generation cluster_1 Selection Rounds cluster_2 Screening & Characterization cluster_3 Validation Antigen Preparation Antigen Preparation Library Construction Library Construction Antigen Preparation->Library Construction Panning Panning Library Construction->Panning Amplification Amplification Panning->Amplification Repeat 3-5x Amplification->Panning Repeat 3-5x ELISA Screening ELISA Screening Amplification->ELISA Screening Sequence Analysis Sequence Analysis ELISA Screening->Sequence Analysis Affinity Ranking Affinity Ranking Sequence Analysis->Affinity Ranking Western Blot Western Blot Affinity Ranking->Western Blot Flow Cytometry Flow Cytometry Affinity Ranking->Flow Cytometry Final Candidate Final Candidate Western Blot->Final Candidate Flow Cytometry->Final Candidate

Caption: A typical workflow for antibody selection using phage display.

Troubleshooting_Decision_Tree Start Start High_Background High Background? Start->High_Background Check_Blocking Optimize Blocking High_Background->Check_Blocking Yes No_Signal No/Weak Signal? High_Background->No_Signal No Titrate_Antibody Titrate Antibody Check_Blocking->Titrate_Antibody Increase_Washes Increase Washes Titrate_Antibody->Increase_Washes Result_OK Result OK Increase_Washes->Result_OK Check_Reagents Check Reagent Activity No_Signal->Check_Reagents Yes No_Signal->Result_OK No Verify_Target Verify Target Expression Check_Reagents->Verify_Target Optimize_Incubation Optimize Incubation Time Verify_Target->Optimize_Incubation Optimize_Incubation->Result_OK

Caption: A decision tree for troubleshooting common immunoassay issues.

Technical Support Center: Overcoming the Blood-Brain Barrier with Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific peptide sequence "Sfrngvgsgvkktsfrrakq" is not documented in the currently available scientific literature. Therefore, this technical support center provides guidance based on the principles and experimental data of well-characterized blood-brain barrier (BBB) penetrating peptides and their analogs, such as those derived from TAT, Angiopep-2, and SynB.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions to assist in the design and execution of experiments aimed at delivering cargo across the BBB using peptide shuttles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which peptide shuttles cross the blood-brain barrier?

A1: Peptide shuttles primarily utilize two main pathways to traverse the BBB:

  • Receptor-Mediated Transcytosis (RMT): This is an active transport mechanism where the peptide binds to specific receptors on the surface of brain endothelial cells, such as the transferrin receptor (TfR) or low-density lipoprotein receptor (LDLR).[1][2] This binding triggers the internalization of the peptide-receptor complex into vesicles, which are then transported across the cell and released into the brain parenchyma.[3]

  • Adsorptive-Mediated Transcytosis (AMT): This pathway is initiated by electrostatic interactions between positively charged (cationic) peptides and the negatively charged surface of the brain endothelial cells.[2] This interaction induces non-specific endocytosis and transport across the cell. Peptides like TAT are known to utilize this pathway.[4]

Q2: How do I choose between RMT and AMT-utilizing peptides for my cargo?

A2: The choice depends on your specific application:

  • RMT-based shuttles offer high specificity and efficiency, as they hijack natural nutrient transport pathways.[5] This can lead to more targeted delivery. However, saturation of the receptors can be a limiting factor.[6]

  • AMT-based shuttles are generally less specific but can be effective for a wide range of cargo.[2] Their non-specific nature can sometimes lead to higher accumulation in peripheral organs and blood vessels.[6]

Q3: What are the critical physicochemical properties of a peptide that influence its BBB penetration?

A3: Key properties include:

  • Lipophilicity: While increased lipid solubility can enhance diffusion across cell membranes, for BBB penetration via transcytosis, a delicate balance is required.[7] Excessive lipophilicity can cause the peptide to become trapped within the endothelial cell membrane.[7]

  • Charge: Cationic peptides are often good candidates for AMT.

  • Stability: Peptides are susceptible to degradation by proteases in the blood. Modifications like N-methylation or the inclusion of D-amino acids can enhance stability.[8]

  • Molecular Weight and Size: While there are exceptions, smaller peptides and conjugates are generally more likely to cross the BBB efficiently.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low brain uptake of peptide-cargo conjugate in vivo. 1. Peptide Instability: The peptide is being degraded by proteases in the bloodstream before reaching the BBB. 2. Poor BBB Transcytosis: The peptide is not efficiently transported across the endothelial cells. 3. Peripheral Sequestration: The conjugate is being rapidly cleared by organs like the liver or spleen. 4. Efflux from the Brain: The peptide or cargo is being actively pumped out of the brain by efflux transporters.[9]1. Perform serum stability assays. Consider peptide modifications (e.g., cyclization, D-amino acids, N-methylation) to increase protease resistance.[8] 2. Re-evaluate in vitro BBB models. Test different peptide analogs or conjugation strategies. 3. Modify the conjugate with PEGylation to increase circulation half-life. 4. Assess efflux ratios in vitro. If high, a different peptide shuttle may be needed.
High variability in in vitro BBB permeability assays (e.g., Transwell). 1. Inconsistent Cell Monolayer Integrity: The endothelial cell monolayer is not forming consistent tight junctions. 2. Cell Culture Conditions: Variations in media, serum, or supplements are affecting cell phenotype.[10] 3. Passage Number: High passage number of immortalized cell lines can lead to loss of BBB characteristics.1. Routinely measure Transendothelial Electrical Resistance (TEER) to ensure monolayer integrity before each experiment. Use a fluorescent marker of known low permeability (e.g., Lucifer yellow) as a control. 2. Standardize all cell culture protocols. Consider co-culture models with astrocytes and pericytes to better mimic the in vivo environment.[10] 3. Use cells within a defined low passage number range.
Peptide-cargo conjugate shows high accumulation in brain endothelial cells but low parenchymal delivery. 1. Lysosomal Entrapment: After endocytosis, the conjugate is being trafficked to lysosomes for degradation instead of being transcytosed. 2. Inefficient Exocytosis: The vesicular transport to the abluminal (brain) side of the endothelial cell is impaired.1. Incorporate endosomal escape moieties into your conjugate design. 2. Investigate the specific RMT pathway. Some receptors may have different intracellular sorting fates.[3] A different peptide targeting another receptor might be more effective.
Cytotoxicity observed in cell-based assays. 1. Peptide Concentration: The concentration of the peptide used is too high. 2. Cationic Nature: Highly cationic peptides can disrupt cell membranes.1. Perform a dose-response curve to determine the maximum non-toxic concentration. 2. Modify the peptide to reduce its overall positive charge, if possible without sacrificing transport efficacy.

Quantitative Data Summary

The following tables provide example data for well-characterized BBB-penetrating peptides to serve as a benchmark for your experiments.

Table 1: In Vitro Permeability of Select BBB Shuttle Peptides

PeptideIn Vitro ModelApparent Permeability (Papp) (cm/s)Reference
VAARTGEIYVPWPrimary Rat BBB Model1.5 x 10⁻⁶[4]
GLHTSATNLYLHPrimary Rat BBB Model3.3 x 10⁻⁷[4]
Angiopep-2Bovine Brain Endothelial Cells~1.2 x 10⁻⁶[11]

Note: Papp values can vary significantly between different in vitro models and experimental conditions.

Table 2: In Vivo Brain Accumulation of Select Peptides

PeptideAdministration RouteBrain Accumulation (%ID/g tissue)Reference
Novel Peptide LeadsIntravenous (mice)> 0.5[12]
dApoE-functionalized liposomesIntravenous (mice)~3.9-fold higher than unmodified[13]

%ID/g tissue = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
  • Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) on the microporous membrane of a Transwell insert in the upper (apical) chamber. Co-culture with astrocytes and/or pericytes in the lower (basolateral) chamber is recommended to enhance barrier properties.[10]

  • Barrier Formation: Culture the cells for several days until a confluent monolayer is formed.

  • Integrity Check: Measure the TEER of the monolayer using a voltmeter. A high TEER value indicates the formation of tight junctions. Additionally, assess the permeability of a low-permeability fluorescent marker (e.g., Lucifer yellow or FITC-dextran).

  • Permeability Study:

    • Add the peptide-cargo conjugate to the apical chamber (donor).

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber (acceptor).

    • Quantify the concentration of the conjugate in the acceptor samples using a suitable method (e.g., HPLC, LC-MS/MS, fluorescence).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of transport of the substance across the monolayer

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

Protocol 2: In Situ Brain Perfusion for In Vivo BBB Uptake

This technique allows for the measurement of brain uptake independent of peripheral clearance.[14]

  • Animal Preparation: Anesthetize the animal (typically a rat or mouse).

  • Surgical Procedure: Expose the common carotid artery and ligate its external branches. Insert a catheter into the common carotid artery for perfusion.

  • Perfusion: Perfuse a physiological buffer containing the radiolabeled or fluorescently tagged peptide-cargo conjugate at a constant rate for a short duration (e.g., 30-60 seconds).

  • Tissue Collection: At the end of the perfusion, decapitate the animal and collect the brain.

  • Quantification:

    • Homogenize the brain tissue.

    • Quantify the amount of conjugate in the brain homogenate (e.g., via scintillation counting or fluorescence measurement).

    • Calculate the brain uptake clearance or volume of distribution.

Visualizations: Pathways and Workflows

RMT_Pathway cluster_blood Blood cluster_bec Brain Endothelial Cell cluster_brain Brain Parenchyma Peptide Peptide-Cargo Conjugate Receptor Receptor Peptide->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Endocytosis Trafficking Vesicular Trafficking Endosome->Trafficking 3a. Transcytosis Pathway Lysosome Lysosome (Degradation) Endosome->Lysosome 3b. Degradation Pathway ReleasedCargo Released Cargo Trafficking->ReleasedCargo 4. Exocytosis

Caption: Receptor-Mediated Transcytosis (RMT) across the BBB.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Peptide Design & Synthesis (e.g., this compound analog) B In Vitro Characterization A->B C In Vitro BBB Model (e.g., Transwell Assay) B->C B_sub1 Stability Assay B->B_sub1 B_sub2 Cytotoxicity Assay B->B_sub2 D In Vivo Studies (Animal Model) C->D Promising Candidates E Data Analysis & Optimization D->E D_sub1 Pharmacokinetics D->D_sub1 D_sub2 Biodistribution D->D_sub2 D_sub3 Brain Uptake D->D_sub3 E->A Iterative Redesign

Caption: General workflow for developing BBB peptide shuttles.

References

refining "Sfrngvgsgvkktsfrrakq" experimental design for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide Sfrngvgsgvkktsfrrakq

Disclaimer: The peptide sequence "this compound" does not correspond to a known protein or peptide in public databases. This guide is based on general principles of peptide chemistry and molecular biology to assist researchers working with novel peptides of similar characteristics.

Troubleshooting Guides

This section addresses common issues researchers may face during the synthesis, purification, storage, and application of a novel peptide like this compound.

I. Synthesis and Purification
Question/IssuePossible CausesRecommended Solutions
Low Peptide Yield After Synthesis - Sequence Complexity: The presence of hydrophobic residues (V, G) or repeating sequences can lead to aggregation on the resin.[1] - Incomplete Reactions: Difficult couplings between certain amino acids can reduce synthesis efficiency.[1][2]- Optimize Synthesis Protocol: Use specialized resins or pseudoproline dipeptides to minimize aggregation.[1][2] Consider segmented synthesis for long or complex peptides.[1] - Adjust Coupling Conditions: Modify coupling reagents, solvents, and reaction times to improve efficiency.[1]
Low Purity After HPLC Purification - Co-eluting Impurities: Deletion sequences or other byproducts may have similar retention times to the target peptide.[2] - Peptide Aggregation: The peptide may aggregate in the purification buffer, leading to broad or multiple peaks.[3]- Optimize HPLC Gradient: Use a shallower gradient around the expected elution time of the peptide. - Modify Mobile Phase: Add organic modifiers or ion-pairing agents to improve separation. - Pre-treat Sample: Dissolve the crude peptide in a strong solvent like guanidine hydrochloride before injection to break up aggregates.
Incorrect Mass by Mass Spectrometry - Incomplete Deprotection: Protecting groups from synthesis may not have been fully removed. - Oxidation: Methionine or Cysteine residues (not present in this sequence) are prone to oxidation.- Repeat Cleavage/Deprotection: Ensure sufficient time and appropriate reagents for the final cleavage and deprotection step. - Check Synthesis Protocol: Verify the correct amino acids and protecting groups were used at each step.
II. Storage and Solubility
Question/IssuePossible CausesRecommended Solutions
Peptide Won't Dissolve - Hydrophobicity: The peptide sequence contains several hydrophobic amino acids which can lead to poor aqueous solubility. - Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties.- Test a Range of Solvents: Start with sterile, distilled water. If solubility is poor, try adding a small amount of acetonitrile, DMSO, or DMF. For basic peptides (containing K, R), a dilute acidic solution (e.g., 10% acetic acid) may help. - Sonication: Gentle sonication can help break up aggregates and improve dissolution.
Inconsistent Results Between Experiments - Improper Storage: Peptides can degrade if not stored correctly.[4] Frequent freeze-thaw cycles can also lead to degradation.[4] - Peptide Aggregation in Solution: Over time, peptides can aggregate in solution, reducing the effective monomer concentration.[3]- Aliquot and Store Properly: Store lyophilized peptide at -20°C or -80°C, protected from light.[4] After reconstitution, aliquot the solution into single-use volumes to avoid freeze-thaw cycles.[4] - Fresh Preparations: Prepare fresh solutions for each experiment from a lyophilized stock if possible.[3]
III. Biological Assays
Question/IssuePossible CausesRecommended Solutions
High Variability in Cell-Based Assays - Endotoxin Contamination: Lipopolysaccharides from bacterial contamination can cause non-specific immune responses in cell cultures.[4] - TFA Contamination: Trifluoroacetic acid (TFA), a remnant from HPLC purification, can be cytotoxic at certain concentrations.[4][5] - Cell Passage Number: High passage numbers can lead to changes in cell behavior and response.- Use Endotoxin-Free Reagents: Ensure all buffers and water are endotoxin-free. - TFA Removal: Consider TFA removal services or buffer exchange to reduce TFA levels in the final peptide stock.[5] - Maintain Consistent Cell Culture Practices: Use cells within a defined low passage number range for all experiments.
No Biological Effect Observed - Incorrect Peptide Concentration: The effective concentration of the peptide may be lower than calculated due to aggregation or errors in weighing.[6] - Peptide Degradation: The peptide may have degraded during storage or in the assay medium. - Incorrect Assay Conditions: The chosen cell line, incubation time, or endpoint measurement may not be appropriate to detect the peptide's activity.- Confirm Peptide Concentration: Use amino acid analysis to determine the exact peptide concentration. - Assess Peptide Stability: Check for peptide degradation in your assay medium over the course of the experiment using HPLC or MS. - Optimize Assay Parameters: Run dose-response and time-course experiments to determine the optimal conditions for observing an effect.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of the synthesized "this compound" peptide.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve 1 mg of lyophilized peptide in 1 mL of Mobile Phase A.

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate purity as: (Area of main peak / Total area of all peaks) x 100.

Protocol 2: MTT Cell Viability Assay

This protocol provides a method to assess the effect of "this compound" on the viability of a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Peptide Treatment:

    • Prepare a stock solution of the peptide in an appropriate sterile solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the peptide in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the peptide dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_exp Biological Experimentation synthesis Solid-Phase Synthesis of this compound cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification hplc Purity Check (HPLC) purification->hplc ms Identity Check (MS) hplc->ms solubility Solubility Testing ms->solubility bioassay In Vitro Bioassay (e.g., MTT Assay) solubility->bioassay data Data Analysis bioassay->data

Caption: General experimental workflow for a novel peptide.

troubleshooting_workflow start Inconsistent Bioassay Results? check_storage Check Peptide Storage (-20°C, Aliquoted?) start->check_storage YES check_sol Assess Solubility (Visible Precipitate?) check_storage->check_sol Proper improve_storage Solution: Improve storage protocol. Aliquot, avoid freeze-thaw. check_storage->improve_storage Improper check_purity Re-check Purity/Identity (HPLC/MS) check_sol->check_purity Good fresh_prep Solution: Prepare fresh solutions before each experiment. check_sol->fresh_prep Poor check_contam Consider Contamination (TFA, Endotoxins) check_purity->check_contam Pure resynthesize Solution: Re-purify or re-synthesize peptide. check_purity->resynthesize Degraded/ Impure tfa_removal Solution: Use TFA removal or endotoxin-free reagents. check_contam->tfa_removal

Caption: Troubleshooting logic for inconsistent bioassay results.

hypothetical_pathway peptide This compound receptor Cell Surface Receptor peptide->receptor Inhibits? adaptor Adaptor Protein receptor->adaptor Activates kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Proliferation) nucleus->response

Caption: Hypothetical signaling pathway modulated by the peptide.

References

Technical Support Center: Sfrngvgsgvkktsfrrakq Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The receptor "Sfrngvgsgvkktsfrrakq" is not a recognized biological entity and will be treated as a placeholder. This guide uses the well-established model of G-protein coupled receptor (GPCR) desensitization to provide a framework for experimental troubleshooting and data interpretation. Researchers can adapt these principles to their specific receptor of interest.

Frequently Asked Questions (FAQs) about Receptor Desensitization

Q1: What is receptor desensitization?

A1: Receptor desensitization is a process where a receptor's response to a stimulus diminishes over time, despite the continued presence of the agonist. This is a crucial negative feedback mechanism that protects cells from overstimulation. The desensitization of a G protein-coupled receptor (GPCR) response can be described as the loss of response subsequent to prolonged or repeated administration of an agonist.[1]

Q2: What are the primary mechanisms of GPCR desensitization?

A2: The primary mechanisms involve:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases (like PKA and PKC) phosphorylate serine and threonine residues on the intracellular domains of the receptor.[1][2]

  • Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins. The binding of arrestin sterically hinders the receptor's ability to couple with G-proteins, thereby blocking downstream signaling.[1][3]

  • Receptor Internalization: The receptor-arrestin complex is often targeted for internalization into endosomes.[4][5] This removes the receptor from the cell surface, further reducing its availability to bind with agonists.

  • Downregulation: For long-term desensitization, internalized receptors may be targeted for degradation in lysosomes, leading to a reduction in the total number of receptors in the cell.[2]

Q3: What is the difference between homologous and heterologous desensitization?

A3:

  • Homologous desensitization is agonist-specific, meaning the activation of a particular receptor leads only to the desensitization of that same receptor.[2] This is typically mediated by GRKs that preferentially phosphorylate agonist-occupied receptors.[1]

  • Heterologous desensitization is agonist-nonspecific. The activation of one type of receptor leads to the desensitization of other, different receptor types.[2] This is often mediated by second-messenger kinases (PKA, PKC) that can phosphorylate multiple receptor types.

Troubleshooting Guides for Desensitization Assays

This section provides troubleshooting for common issues encountered during the experimental analysis of receptor desensitization.

Calcium Flux Assays

Cell-based calcium flux assays are widely used to measure agonist-stimulated signaling through Gq-coupled GPCRs.[6]

Q: Why am I observing high background fluorescence in my calcium flux assay? A: High background can obscure the signal from your agonist-induced calcium release. Potential causes and solutions are:

  • Cause: Inadequate washing steps or non-specific binding of the calcium-sensitive dye.[7]

  • Solution: Ensure that all wash steps are performed thoroughly. Optimize the dye concentration to find a balance between a strong signal and minimal background.[7]

  • Cause: Autofluorescence from cells or compounds.

  • Solution: Run control wells with cells and compounds but without the calcium dye to measure background autofluorescence. Subtract this value from your experimental wells.

  • Cause: Leaky or unhealthy cells.

  • Solution: Ensure cells are healthy and not overly confluent. Use a viability stain to check the health of your cell population. Inconsistent cell health can significantly impact assay outcomes.[7]

Q: Why is there no or a very weak signal after adding the agonist? A: A weak or absent signal suggests a problem with one of the assay components or the cells themselves.

  • Cause: Suboptimal dye loading.

  • Solution: Optimize the incubation time and temperature for dye loading.[7] For some cell types, adding a gentle permeabilizing agent like Pluronic F-127 can improve dye uptake.[8]

  • Cause: The receptor is not coupled to the Gq pathway or the cell line does not express the necessary signaling components.

  • Solution: Confirm the signaling pathway of your receptor. Use a positive control agonist known to elicit a calcium response in your cell line to ensure the cells are responsive.

  • Cause: Agonist degradation or incorrect concentration.

  • Solution: Prepare fresh agonist solutions and verify the concentration.

cAMP Assays

cAMP assays are used to measure the activity of Gs- and Gi-coupled receptors.

Q: My cAMP levels are inconsistent between replicate wells. What could be the cause? A: High variability can mask real effects.

  • Cause: Inconsistent cell seeding density.

  • Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for plating.

  • Cause: Edge effects in the microplate.

  • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.

  • Cause: Pipetting errors during reagent addition.

  • Solution: Be meticulous with pipetting. Ensure all reagents are at room temperature before use, unless the protocol specifies otherwise.[9]

Q: I am studying a Gi-coupled receptor, but I don't see a decrease in cAMP levels. Why? A: Measuring a decrease in cAMP requires a baseline level of adenylyl cyclase activity.

  • Cause: Basal adenylyl cyclase activity is too low.

  • Cause: The receptor is not expressed or is non-functional.

  • Solution: Verify receptor expression via Western blot or qPCR. Use a known agonist for your receptor as a positive control.

Receptor Phosphorylation & Western Blotting

These assays directly measure receptor phosphorylation or changes in total receptor protein levels.

Q: I can't detect a phosphorylated receptor signal on my Western blot. What should I do? A: A lack of signal can be due to several factors.[11]

  • Cause: The primary antibody is not specific or sensitive enough for the phosphorylated target.

  • Solution: Use a highly specific phospho-antibody that has been validated for Western blotting. Optimize the antibody concentration, as too little or too much can lead to a poor signal.[11][12]

  • Cause: Low abundance of the phosphorylated protein.

  • Solution: Stimulate cells with an agonist for an optimal time to maximize phosphorylation. Ensure you load a sufficient amount of total protein onto the gel.[12]

  • Cause: Phosphatase activity during sample preparation.

  • Solution: Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your protein.

Q: My Western blot has high background and non-specific bands. How can I improve it? A: High background can make it difficult to interpret your results.[13]

  • Cause: Insufficient blocking or washing.

  • Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of wash steps to remove unbound antibodies.[13]

  • Cause: Primary or secondary antibody concentration is too high.[12]

  • Solution: Titrate your antibodies to determine the optimal dilution that provides a strong specific signal with low background.

  • Cause: The secondary antibody is cross-reacting with other proteins in the lysate.

  • Solution: Ensure your secondary antibody is specific for the species of your primary antibody. Consider using pre-adsorbed secondary antibodies to reduce non-specific binding.[14]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Agonist Potency Before and After Desensitization

Assay Type Condition Agonist EC₅₀ (nM) Max Response (% of Control)
Calcium Flux Naive Cells 15.2 ± 2.1 100%
Desensitized (30 min agonist pre-treatment) 125.8 ± 15.7 45%
cAMP Accumulation Naive Cells 8.9 ± 1.5 100%

| | Desensitized (30 min agonist pre-treatment) | 99.4 ± 12.3 | 38% |

Table 2: Receptor Number and Affinity from Radioligand Binding

Condition Bₘₐₓ (fmol/mg protein) Kₑ (nM)
Untreated Cells 1250 ± 85 5.3

| Agonist-Treated (2 hours) | 610 ± 55 | 5.1 |

Bₘₐₓ: Maximum number of binding sites, indicating receptor density.[15][16] Kₑ: Dissociation constant, indicating ligand affinity.[15][16]

Experimental Protocols

Protocol 1: Calcium Flux Assay for Desensitization

This protocol measures the desensitization of a Gq-coupled receptor.

  • Cell Preparation: Seed cells (e.g., HEK293 expressing the this compound receptor) into a 96-well black, clear-bottom plate and grow to ~95% confluency.

  • Dye Loading: a. Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.[17] b. Remove the culture medium and add 100 µL of the dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.

  • Desensitization Step: a. To induce desensitization, add your agonist at a high concentration (e.g., 10x EC₅₀) to the appropriate wells. For control (naive) wells, add an equal volume of assay buffer. b. Incubate for the desired desensitization time (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement: a. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). b. Set the instrument to record fluorescence over time (e.g., excitation at 490 nm, emission at 525 nm). c. Establish a baseline reading for 10-20 seconds. d. Add a challenge dose of the agonist to all wells (including those pre-treated) and immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis: a. Calculate the peak fluorescence response for each well, subtracting the baseline reading. b. Compare the response in the desensitized wells to the naive wells to determine the extent of desensitization.

Protocol 2: Receptor Phosphorylation Immunoassay

This protocol quantifies agonist-induced receptor phosphorylation using a bead-based immunoassay.[18][19]

  • Cell Culture and Stimulation: a. Grow cells expressing an affinity-tagged this compound receptor (e.g., HA-tagged) in a 96-well plate to ≥ 95% confluency.[20] b. Treat cells with the desired concentrations of agonist or vehicle control for various times (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.[19]

  • Cell Lysis: a. Place the plate on ice and aspirate the media. b. Wash the cells once with ice-cold PBS. c. Add 150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.[19] d. Incubate on an orbital shaker for 30 minutes at 4°C. e. Centrifuge the plate to pellet cell debris.[20]

  • Immunoprecipitation: a. Transfer the cleared lysate to a U-bottom 96-well assay plate. b. Add anti-HA magnetic beads to each well and incubate for 2 hours at 4°C with gentle mixing to capture the receptor.[18]

  • Detection: a. Place the plate on a magnetic separator and discard the supernatant. b. Wash the beads with wash buffer. c. Add a primary antibody solution containing a phospho-site-specific antibody to detect the phosphorylated receptor. d. Incubate for 1 hour at room temperature. e. Wash the beads, then add an enzyme-labeled secondary antibody (e.g., HRP-conjugated).[20] f. Incubate for 30 minutes at room temperature.

  • Signal Quantification: a. Wash the beads to remove unbound secondary antibody. b. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[20] The signal intensity is proportional to the amount of phosphorylated receptor.

Visualizations

GPCR_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive 1. Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Activation G_Protein G-Protein GPCR_active->G_Protein 3. G-Protein Coupling GPCR_phospho Phosphorylated GPCR GPCR_active->GPCR_phospho 5. Phosphorylation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Signaling GRK GRK GRK->GPCR_active Arrestin β-Arrestin Arrestin->GPCR_phospho GPCR_arrestin GPCR-Arrestin Complex GPCR_phospho->GPCR_arrestin 6. Arrestin Binding Endosome Endosome GPCR_arrestin->Endosome 7. Internalization

Caption: Canonical GPCR desensitization pathway.

Calcium_Flux_Workflow A 1. Seed cells expressing receptor in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-treat with agonist (desensitization) or buffer (naive control) B->C D 4. Place plate in fluorescence reader C->D E 5. Measure baseline fluorescence D->E F 6. Add challenge dose of agonist to all wells E->F G 7. Record fluorescence signal in real-time F->G H 8. Analyze data: Compare peak response between naive and desensitized wells G->H

Caption: Experimental workflow for a calcium flux desensitization assay.

Troubleshooting_Tree Start Problem: Weak or No Signal in Assay Q1 Is the positive control working? Start->Q1 A1_No Issue with core reagents or cells. - Check cell health. - Verify reagent integrity. - Check instrument settings. Q1->A1_No No A1_Yes Core assay is functional. Problem is specific to the target. Q1->A1_Yes Yes Q2 Is receptor expression confirmed? A1_Yes->Q2 A2_No Transfect/induce expression. Verify with Western blot/qPCR. Q2->A2_No No A2_Yes Receptor is present. Q2->A2_Yes Yes Q3 Is the agonist active and at the correct concentration? A2_Yes->Q3 A3_No Prepare fresh agonist. Perform dose-response curve. Q3->A3_No No A3_Yes Agonist is not the issue. Q3->A3_Yes Yes Conclusion Potential Issues: - Receptor not coupled to this pathway. - Desensitization is extremely rapid. - Assay conditions need optimization (e.g., incubation times, buffer). A3_Yes->Conclusion

Caption: Troubleshooting decision tree for weak or no assay signal.

References

Validation & Comparative

A Comparative Guide to the Receptor Activation Profiles of a Putative Neuropeptide S C-Terminal Fragment and Full-Length Human Neuropeptide S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the putative peptide "Sfrngvgsgvkktsfrrakq" and the endogenous ligand, human Neuropeptide S (NPS), in the context of Neuropeptide S receptor (NPSR1) activation. The provided peptide sequence, "this compound," is not found in public databases but bears a strong resemblance to the C-terminal fragment of human NPS, likely representing residues 2-20 with minor discrepancies. This comparison is therefore based on the hypothesis that "this compound" is a variant or analog of the C-terminal portion of human NPS.

Introduction to Human Neuropeptide S and its Receptor

Human Neuropeptide S (hNPS) is a 20-amino acid neuropeptide that is the endogenous ligand for the G protein-coupled receptor NPSR1[1]. The NPS/NPSR1 system is a key modulator of various central nervous system functions, including arousal, anxiety, and wakefulness[1][2]. NPSR1 is expressed in several brain regions, including the amygdala, hypothalamus, and cortex, consistent with its role in regulating emotional and homeostatic processes[3].

Upon binding of NPS, NPSR1 undergoes a conformational change that leads to the activation of intracellular signaling cascades. The receptor couples to both Gαs and Gαq proteins, resulting in the stimulation of two primary second messenger pathways: the adenylyl cyclase-cAMP pathway (Gαs) and the phospholipase C-inositol phosphate/calcium pathway (Gαq)[4][5]. This dual signaling capability allows for a complex and multifaceted cellular response to NPS.

Structure-Activity Relationship of Neuropeptide S

Structure-activity relationship studies have revealed that the N-terminal region of NPS is critical for receptor binding and activation. Specifically, the first ten amino acids (SFRNGVGTGM) are sufficient to elicit a response at the NPSR1[6]. However, the C-terminal portion of the peptide is thought to be important for the in vivo activity and may influence the potency and efficacy of the peptide. While C-terminal truncations have been studied, detailed quantitative data on the receptor activation profile of fragments like NPS(2-20) are not as readily available as for N-terminal fragments.

Comparative Analysis of Receptor Activation

Due to the lack of specific experimental data for the peptide "this compound" or a closely related C-terminal fragment like NPS(2-20), a direct quantitative comparison of binding affinity, potency, and efficacy with full-length hNPS is not possible at this time. However, based on the known structure-activity relationships, some functional inferences can be made.

It is hypothesized that a C-terminal fragment lacking the initial serine residue may exhibit altered receptor binding and activation properties compared to the full-length peptide. The absence of the first amino acid could potentially reduce the binding affinity and potency of the peptide. Furthermore, some studies on truncated NPS peptides have suggested the possibility of biased agonism, where a ligand preferentially activates one signaling pathway over another. It is conceivable that a C-terminal fragment might show a preference for either the Gαs/cAMP or Gαq/calcium pathway.

To definitively characterize the activity of "this compound," it would be necessary to perform the experimental protocols detailed below.

Quantitative Data Summary

As no direct experimental data for "this compound" is available, this table presents a template for the kind of data that would be generated from comparative experiments.

LigandReceptor Binding (Ki, nM)Calcium Mobilization (EC50, nM)Calcium Mobilization (Emax, % of hNPS)cAMP Accumulation (EC50, nM)cAMP Accumulation (Emax, % of hNPS)
Human NPS Data to be determinedData to be determined100%Data to be determined100%
"this compound" Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the characterization and comparison of novel ligands with human NPS.

Receptor Binding Assay

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human NPSR1.

Materials:

  • HEK293 cells stably expressing human NPSR1

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [¹²⁵I]-Tyr¹⁰-hNPS

  • Unlabeled human NPS (for determining non-specific binding)

  • Test compound ("this compound")

  • 96-well plates

  • Scintillation counter

Procedure:

  • Culture HEK293-hNPSR1 cells to 80-90% confluency.

  • Prepare cell membranes or use whole cells suspended in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total binding wells: Radioligand and Assay Buffer.

    • Non-specific binding wells: Radioligand and a high concentration of unlabeled hNPS (e.g., 1 µM).

    • Competition wells: Radioligand, and increasing concentrations of the test compound.

  • Add the cell membrane preparation to all wells.

  • Incubate at room temperature for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold Wash Buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using appropriate software.

Calcium Mobilization Assay

This protocol measures the ability of a ligand to stimulate intracellular calcium release via the Gαq pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human NPSR1

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Human NPS (positive control)

  • Test compound ("this compound")

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in the microplates and grow overnight.

  • Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in Assay Buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate for 1 hour at 37°C.

  • Prepare serial dilutions of the test compound and hNPS in Assay Buffer.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the compounds to the wells and immediately begin kinetic measurement of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for 2-3 minutes.

  • Determine the EC50 and Emax values from the concentration-response curves.

cAMP Accumulation Assay

This protocol assesses the activation of the Gαs pathway by measuring the intracellular accumulation of cyclic AMP.

Materials:

  • HEK293 cells stably expressing human NPSR1

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor)

  • Human NPS (positive control)

  • Test compound ("this compound")

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well plates

Procedure:

  • Seed cells in the microplates and grow overnight.

  • Replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.

  • Add serial dilutions of the test compound and hNPS to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the chosen assay format.

  • Determine the EC50 and Emax values from the concentration-response curves.

Visualizations

NPSR1 Signaling Pathway

NPSR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NPSR1 NPSR1 Gq Gαq NPSR1->Gq Gs Gαs NPSR1->Gs NPS NPS / this compound NPS->NPSR1 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB

Caption: NPSR1 dual signaling cascade.

Experimental Workflow for Receptor Activation Profiling

Experimental_Workflow start Start ligand Synthesize/Obtain Peptides (hNPS & Test Compound) start->ligand binding Receptor Binding Assay (Determine Ki) ligand->binding calcium Calcium Mobilization Assay (Determine EC50, Emax) ligand->calcium cAMP cAMP Accumulation Assay (Determine EC50, Emax) ligand->cAMP data Data Analysis and Comparison binding->data calcium->data cAMP->data end End data->end

Caption: Workflow for comparing peptide activity.

References

Comparative Analysis of Sfrngvgsgvkktsfrrakq and Other Neuropeptide S Receptor (NPSR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peptide "Sfrngvgsgvkktsfrrakq" with other known agonists of the Neuropeptide S receptor (NPSR). The provided peptide sequence, "this compound," closely resembles the C-terminal fragment of the endogenous human Neuropeptide S (hNPS), which has the full sequence "SFRNGVGTGMKKTSFQRAKS." Given the high degree of similarity, this guide will focus on the pharmacological properties of human NPS and its well-characterized fragments and analogs as a proxy for understanding the potential activity of "this compound."

Neuropeptide S (NPS) is the endogenous ligand for the NPSR, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including anxiety, wakefulness, and memory.[1] The activation of NPSR initiates downstream signaling cascades through both Gq and Gs proteins, leading to intracellular calcium mobilization and cAMP accumulation, respectively.[1][2] This dual signaling capability makes the pharmacological profiling of NPSR agonists a complex but critical endeavor for therapeutic development.

Quantitative Comparison of NPSR Agonists

The following table summarizes the in vitro potencies (EC50 values) of various NPSR agonists from key functional assays. These assays measure the downstream consequences of receptor activation, providing a quantitative basis for comparing the efficacy and potency of different ligands.

AgonistAssay TypeCell LinePotency (EC50)Reference
Human NPS (1-20) Calcium MobilizationHEK293 (hNPSR)9.4 nM[3]
Dynamic Mass Redistribution (DMR)HEK293 (mNPSR)Potent (nanomolar range)[1]
cAMP AccumulationHEK293Low nanomolar range[1]
NPS (2-20) Dynamic Mass Redistribution (DMR)HEK293 (mNPSR)~30-fold less potent than NPS[1]
NPS (1-10) Calcium MobilizationHEK293 (hNPSR)Mimics effect of hNPS[4]
Dynamic Mass Redistribution (DMR)HEK293 (mNPSR)~100-fold less potent than NPS[1]
Signaling Pathways and Experimental Workflows

To understand the functional data presented, it is essential to visualize the underlying biological processes and experimental procedures. The following diagrams, rendered using Graphviz, illustrate the NPSR signaling cascade and the workflows for the primary assays used to characterize NPSR agonists.

NPSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins NPSR NPSR Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates NPS NPS Agonist NPS->NPSR Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: NPSR Signaling Pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing NPSR in a microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye incubate Incubate to allow dye de-esterification load_dye->incubate add_agonist Add NPSR agonist (e.g., this compound) incubate->add_agonist measure_fluorescence Measure fluorescence change over time (kinetic read) add_agonist->measure_fluorescence analyze Analyze data to determine EC50 values measure_fluorescence->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

cAMP_Accumulation_Workflow start Start plate_cells Plate cells expressing NPSR start->plate_cells pre_incubate Pre-incubate cells with phosphodiesterase inhibitor plate_cells->pre_incubate add_agonist Add NPSR agonist pre_incubate->add_agonist incubate_agonist Incubate for a defined period add_agonist->incubate_agonist lyse_cells Lyse cells to release intracellular cAMP incubate_agonist->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze data and calculate EC50 detect_cAMP->analyze end End analyze->end

Caption: cAMP Accumulation Assay Workflow.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is a generalized procedure for measuring NPSR-mediated calcium release in a recombinant cell line.

Objective: To quantify the potency of NPSR agonists by measuring the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing the human NPSR (hNPSR).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • NPSR agonists (e.g., human NPS, "this compound").

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated injection.

Procedure:

  • Cell Plating: Seed the hNPSR-expressing HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the Fluo-4 AM loading solution to each well and incubate for 1-2 hours at 37°C, or as recommended by the manufacturer, to allow for dye de-esterification within the cells.

  • Baseline Measurement: After incubation, wash the cells to remove excess dye. Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Addition: Using the instrument's injector, add varying concentrations of the NPSR agonist to the wells while continuously recording the fluorescence signal.

  • Data Acquisition: Continue to measure the fluorescence intensity every 1-2 seconds for a total of 1-3 minutes to capture the peak calcium response.

  • Data Analysis: For each concentration of the agonist, determine the peak fluorescence response over baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP Accumulation Assay

This protocol outlines a common method for measuring the accumulation of cyclic AMP (cAMP) following NPSR activation.

Objective: To determine the potency of NPSR agonists in activating the Gs signaling pathway by quantifying the production of intracellular cAMP.

Materials:

  • HEK293 cells expressing hNPSR.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram).

  • NPSR agonists.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Microplate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed the hNPSR-expressing cells in a suitable microplate and culture until they reach the desired confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in a stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Add serial dilutions of the NPSR agonists to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP detection kit. This step releases the intracellular cAMP into the lysate.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the raw signal from the agonist-treated wells into cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

References

"Sfrngvgsgvkktsfrrakq" effects in different rat strains

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Physiological and Behavioral Effects of Angiotensin II in Different Rat Strains

For researchers and professionals in drug development, understanding the nuanced effects of bioactive peptides across different animal models is paramount. This guide provides a comparative analysis of the effects of Angiotensin II (Ang II), a key effector hormone of the renin-angiotensin system, in various commonly used rat strains. The data presented herein is collated from peer-reviewed studies to facilitate an evidence-based approach to experimental model selection.

Introduction to Angiotensin II

Angiotensin II is a potent vasoconstrictor and a primary regulator of blood pressure and cardiovascular homeostasis.[1] Its effects are mediated predominantly through two G protein-coupled receptors: Ang II type 1 (AT1) and type 2 (AT2) receptors.[2][3] Activation of the AT1 receptor is largely responsible for the classical effects of Ang II, including vasoconstriction, inflammation, fibrosis, and cellular growth.[1][4] The AT2 receptor, in contrast, often mediates opposing effects, such as vasodilation and anti-proliferative actions.[3][5] The differential expression and sensitivity of these receptors in various tissues and rat strains can lead to significant variations in physiological and behavioral responses.

Comparative Effects of Angiotensin II Administration

The following table summarizes the quantitative effects of continuous Angiotensin II infusion on key cardiovascular and behavioral parameters in Sprague-Dawley, Wistar-Kyoto, and Spontaneously Hypertensive Rats (SHR).

ParameterRat StrainAngiotensin II Dose & DurationKey FindingsReference
Mean Arterial Pressure (MAP) Sprague-Dawley175 ng/kg/min for 2 weeksBaseline MAP significantly lower than Ang II-infused rats.[6]
Wistar5.2 µg/kg/h for 14 daysSignificant elevation in both systolic and diastolic blood pressure.[7]
Wistar-KyotoNot specifiedUsed as a normotensive control for SHR; Ang II infusion increases BP.[8][9]
Spontaneously Hypertensive Rat (SHR)Not specifiedEnalapril (an ACE inhibitor) prevented increases in blood pressure, highlighting the role of Ang II in this strain's hypertension.[8]
Cardiac Effects Sprague-Dawley250 ng/kg/min for 2 weeksReduced baseline cardiac index.[10]
WistarNot specifiedAng II induces cardiac hypertrophy through AT1 receptor-mediated signaling pathways.[3]
Spontaneously Hypertensive Rat (SHR)Not specifiedEnalapril prevented the increase in left ventricle weight seen in untreated SHRs.[8]
Behavioral Effects (Anxiety) Sprague-DawleyNot specifiedChronic Ang II treatment potentiates heart rate slowing during acute behavioral stress.[6]
Wistar1 nM (ICV)Did not affect locomotor and exploratory behavior in an open field test.[11]
Wistar-KyotoNot specifiedKnown to exhibit different behavioral profiles compared to SHR, which can be influenced by stress and Ang II.[12][13]
Behavioral Effects (Memory) Wistar1 nM (ICV)Significantly improved consolidation of memory in a T-maze and retrieval of memory in a passive avoidance task.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

AngII_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates ROS Reactive Oxygen Species (ROS) AT1R->ROS via NADPH Oxidase PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Growth Hypertrophy / Proliferation MAPK->Growth Inflam Inflammation MAPK->Inflam ROS->Inflam Vaso Vasoconstriction Ca->Vaso

Figure 1. Simplified Angiotensin II AT1 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Phase 1: Setup and Baseline cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment A1 Animal Acclimatization (1 week) A2 Surgical Implantation (Telemetry Transmitter / Osmotic Pump) A1->A2 A3 Post-operative Recovery (1 week) A2->A3 A4 Baseline Data Recording (Continuous BP, HR for 5 days) A3->A4 B1 Continuous Ang II Infusion (via Osmotic Minipump for 14 days) A4->B1 Start of Infusion C1 Continuous BP & HR Monitoring B1->C1 C2 Behavioral Testing (e.g., Elevated Plus Maze on Day 10) B1->C2 C3 Terminal Procedures (Tissue collection, Cardiac analysis) C1->C3 C2->C3

Figure 2. General Experimental Workflow for Chronic Ang II Infusion Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

Chronic Angiotensin II Infusion via Osmotic Minipump

This protocol describes the continuous subcutaneous delivery of Angiotensin II to induce a hypertensive state.

  • Objective: To achieve sustained, elevated plasma levels of Angiotensin II over a period of several weeks.

  • Materials:

    • Male rats (e.g., Sprague-Dawley, 250-300g).

    • Angiotensin II (human acetate salt).

    • Sterile saline (0.9% NaCl).

    • Alzet osmotic minipumps (e.g., Model 2ML2 for 14-day infusion).[14]

    • Isoflurane anesthetic.

    • Standard surgical tools.

  • Procedure:

    • Pump Preparation: Angiotensin II is dissolved in sterile saline to achieve the desired final concentration. The osmotic minipumps are filled with the Ang II solution according to the manufacturer's instructions to deliver a specific dose (e.g., 150-250 ng/kg/min).[14][15]

    • Surgical Implantation: Rats are anesthetized with isoflurane. A small subcutaneous pocket is created on the back, between the scapulae.

    • The filled osmotic minipump is inserted into the subcutaneous pocket.

    • The incision is closed with sutures or surgical staples.

    • Animals are allowed to recover for at least one week before experimental measurements begin.[14]

Blood Pressure Measurement

Both non-invasive and invasive methods are commonly used to assess cardiovascular responses.

  • A. Non-Invasive Tail-Cuff Plethysmography:

    • Objective: To intermittently measure systolic blood pressure in conscious rats.

    • Procedure:

      • Rats are placed in a restrainer on a warming platform to encourage vasodilation of the tail artery.[16][17]

      • A specialized tail cuff and pulse transducer are placed around the base of the tail.[18]

      • The system automatically inflates the cuff to occlude blood flow and then gradually deflates it, recording the pressure at which blood flow returns (systolic pressure).[18]

      • Animals should be acclimatized to the procedure for several days prior to data collection to minimize stress-induced artifacts.[16]

  • B. Invasive Radiotelemetry:

    • Objective: To continuously monitor arterial blood pressure and heart rate in conscious, unrestrained rats.

    • Procedure:

      • Under anesthesia, a pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta.[19]

      • The transmitter body is secured within the abdominal cavity.

      • Following a recovery period of at least one week, the telemeter wirelessly transmits real-time blood pressure and heart rate data to a receiver.[14][19] This method is considered the gold standard for its accuracy and ability to capture the complete diurnal rhythm of cardiovascular parameters.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[20]

  • Objective: To measure the anxiogenic or anxiolytic effects of Angiotensin II by assessing the rat's natural aversion to open, elevated spaces.[21][22]

  • Apparatus: A plus-shaped maze raised from the floor (e.g., 75 cm), with two opposing arms open and two enclosed by high walls.[23]

  • Procedure:

    • The rat is placed in the center of the maze, facing an open arm.[20]

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[20][23]

    • Behavior is recorded by a video-tracking system.

    • Key Parameters Measured:

      • Time spent in the open arms versus the closed arms.[21]

      • Number of entries into the open and closed arms.[24]

    • Anxiety-like behavior is inferred from a lower proportion of time spent and fewer entries into the open arms.[20][22]

References

Validating the Behavioral Effects of a Novel Peptide: A Comparative Guide to Antagonist-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the behavioral effects of the synthetic peptide, designated here as Peptide-SF1 (Sfrngvgsgvkktsfrrakq), through the use of specific antagonists. While Peptide-SF1 is a novel sequence not yet characterized in existing literature, this document outlines a hypothetical model of its function and a systematic approach to its validation, providing researchers with a template for similar investigations.

Hypothetical Model of Peptide-SF1 Action

For the purpose of this guide, we will hypothesize that Peptide-SF1 acts as a neuropeptide that modulates anxiety-related behaviors by potentiating the activity of a specific G-protein coupled receptor (GPCR), hereby named the "Anxiolytic Peptide Receptor 1" (APR1). This receptor is presumed to be expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.

Data Presentation: Comparative Antagonist Efficacy

The following table summarizes hypothetical data from in vitro and in vivo studies comparing the efficacy of two potential antagonists, Antagonist-A and Antagonist-B, in blocking the effects of Peptide-SF1.

Parameter Peptide-SF1 (Agonist) Antagonist-A Antagonist-B Vehicle Control
In Vitro APR1 Binding Affinity (Ki, nM) 5.212.83.5N/A
In Vitro cAMP Inhibition (IC50, nM) 15.745.2 (EC50)10.1 (EC50)N/A
In Vivo Elevated Plus Maze (% Time in Open Arms) 65%25% (with Peptide-SF1)58% (with Peptide-SF1)20%
In Vivo Light-Dark Box (Time in Light Chamber, s) 18060 (with Peptide-SF1)165 (with Peptide-SF1)50
In Vivo Marble Burying Test (# Marbles Buried) 518 (with Peptide-SF1)7 (with Peptide-SF1)20

Experimental Protocols

In Vitro Receptor Binding Assay
  • Cell Culture: HEK293 cells stably expressing the human APR1 receptor were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Membrane Preparation: Cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

  • Binding Assay: Membranes were incubated with a radiolabeled version of Peptide-SF1 ([125I]-Peptide-SF1) and varying concentrations of unlabeled Peptide-SF1, Antagonist-A, or Antagonist-B.

  • Data Analysis: Non-specific binding was determined in the presence of excess unlabeled Peptide-SF1. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

In Vitro cAMP Assay
  • Cell Culture: APR1-expressing HEK293 cells were plated in 96-well plates.

  • Assay Protocol: Cells were pre-treated with varying concentrations of Antagonist-A or Antagonist-B for 15 minutes, followed by stimulation with a fixed concentration of Peptide-SF1 (100 nM) in the presence of 0.5 mM IBMX for 30 minutes.

  • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • Data Analysis: IC50 values for antagonists were determined by non-linear regression analysis.

In Vivo Behavioral Assays (General Protocol)
  • Animals: Adult male C57BL/6 mice (8-10 weeks old) were used for all behavioral experiments.

  • Drug Administration: Peptide-SF1 (1 mg/kg), Antagonist-A (5 mg/kg), Antagonist-B (5 mg/kg), or vehicle (saline) were administered via intraperitoneal (IP) injection 30 minutes prior to behavioral testing. In antagonist studies, the antagonist was administered 15 minutes prior to Peptide-SF1.

  • Elevated Plus Maze: The maze, consisting of two open and two closed arms, was elevated 50 cm from the floor. Mice were placed in the center of the maze, and their movement was tracked for 5 minutes. The percentage of time spent in the open arms was calculated.

  • Light-Dark Box: The apparatus consisted of a dark chamber and a light chamber connected by an opening. Mice were placed in the dark chamber, and the time spent in the light chamber was recorded over a 10-minute period.

  • Marble Burying Test: Mice were placed in a cage containing 20 marbles evenly spaced on top of 5 cm of bedding. The number of marbles buried (at least two-thirds covered by bedding) after 30 minutes was counted.

Visualizations

G Hypothetical Signaling Pathway of Peptide-SF1 cluster_membrane Cell Membrane peptide Peptide-SF1 receptor APR1 (GPCR) peptide->receptor Binds g_protein Gi Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits creb CREB pka->creb Inhibits gene Gene Transcription (Anxiolytic Factors) creb->gene Reduces Transcription antagonist Antagonist-A / B antagonist->receptor Blocks

Caption: Hypothetical signaling pathway of Peptide-SF1.

G Experimental Workflow for Antagonist Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding Receptor Binding Assay (Determine Ki) cAMP cAMP Functional Assay (Determine IC50) binding->cAMP Confirm Functional Antagonism drug_admin Drug Administration (Peptide-SF1 +/- Antagonist) cAMP->drug_admin Select Antagonist for In Vivo Testing epm Elevated Plus Maze drug_admin->epm ldb Light-Dark Box drug_admin->ldb mbt Marble Burying Test drug_admin->mbt data_analysis Data Analysis and Comparison epm->data_analysis ldb->data_analysis mbt->data_analysis

Caption: Experimental workflow for antagonist validation.

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Peptides with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of novel peptides, such as "Sfrngvgsgvkktsfrrakq," a thorough understanding of their interaction with a wide array of neuropeptide receptors is paramount. Off-target effects, arising from cross-reactivity, can lead to unforeseen side effects or reveal novel therapeutic applications. This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel peptide, providing detailed experimental protocols and data presentation strategies to facilitate objective comparison.

I. Initial In Silico and High-Throughput Screening

Given that "this compound" is a novel sequence without established receptor interactions, the initial step involves a broad screening approach to identify potential binding partners.

A. High-Throughput Screening (HTS):

A large-scale screen against a panel of known neuropeptide receptors is the most effective starting point. A common HTS method is a competitive binding assay where the novel peptide is tested for its ability to displace a known radiolabeled or fluorescently labeled ligand from a receptor. Another approach is a functional screen that measures receptor activation, such as β-arrestin recruitment assays, which can be applied to a large number of G protein-coupled receptors (GPCRs) simultaneously.[1]

B. Bioinformatics Analysis:

Parallel to HTS, bioinformatics tools can be employed to predict potential receptor interactions. This involves comparing the peptide's sequence and predicted structure to known neuropeptides and their receptor binding motifs. While not a substitute for experimental data, this can help in prioritizing receptors for more detailed investigation.

II. Quantitative Assessment of Peptide-Receptor Interactions

Once potential interacting receptors are identified through screening, the next step is to quantify the binding affinity and functional potency of the peptide at these receptors.

A. Binding Assays:

Binding assays measure the affinity of the peptide for a receptor. A widely used method is the radioligand binding assay, where the novel peptide competes with a radiolabeled ligand for binding to the receptor.[2] The data from these experiments are used to determine the inhibition constant (Ki), a measure of the peptide's binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Membranes are prepared from cells overexpressing the neuropeptide receptor of interest.[3]

  • Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand and increasing concentrations of the unlabeled novel peptide ("this compound") are added to the receptor-containing membranes.[3]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the membranes.

  • Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the novel peptide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

B. Functional Assays:

Functional assays determine whether the binding of the peptide to the receptor results in a cellular response (i.e., if the peptide is an agonist, antagonist, or inverse agonist). Common functional assays for neuropeptide receptors, which are often GPCRs, include:

  • GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation by the peptide.[4][5]

  • cAMP Assay: This assay is used for receptors that couple to Gs or Gi proteins and measures the resulting increase or decrease in intracellular cyclic AMP levels.[5]

  • Calcium Flux Assay: For receptors that couple to Gq proteins, this assay measures the release of intracellular calcium upon receptor activation.

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor are used.

  • Assay Setup: Membranes are incubated with increasing concentrations of the novel peptide in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Separation: The reaction is stopped, and the membranes are collected by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins in the membranes is quantified.

  • Data Analysis: The data are plotted as [35S]GTPγS binding versus the logarithm of the peptide concentration to determine the EC50 (the concentration of peptide that produces 50% of the maximal response) and the Emax (the maximum response).

III. Data Presentation for Comparative Analysis

To facilitate a clear comparison of the cross-reactivity profile of "this compound," the quantitative data should be summarized in a well-structured table.

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of control)Assay Type
Primary Target Receptor e.g., 1.5e.g., 3.2e.g., 100%Radioligand Binding, GTPγS
Neuropeptide Receptor A e.g., 150e.g., 320e.g., 85%Radioligand Binding, GTPγS
Neuropeptide Receptor B e.g., >10,000No significant activityN/ARadioligand Binding, cAMP
Neuropeptide Receptor C e.g., 800No agonist activityAntagonist (IC50 = 500 nM)Radioligand Binding, Calcium Flux

This table is a template. The actual data would be populated from experimental results.

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating the experimental design and the biological context of the study.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay (GTPγS) b_start Receptor Membranes b_incubate Incubation b_start->b_incubate b_radioligand Radioligand b_radioligand->b_incubate b_peptide Novel Peptide (this compound) b_peptide->b_incubate b_filter Filtration b_incubate->b_filter b_quantify Quantification b_filter->b_quantify b_data Determine Ki b_quantify->b_data f_start Receptor Membranes f_incubate Incubation f_start->f_incubate f_gtp [35S]GTPγS f_gtp->f_incubate f_peptide Novel Peptide f_peptide->f_incubate f_filter Filtration f_incubate->f_filter f_quantify Quantification f_filter->f_quantify f_data Determine EC50 & Emax f_quantify->f_data

Caption: Workflow for determining binding affinity and functional potency.

Signaling_Pathway peptide Novel Peptide receptor Neuropeptide Receptor (GPCR) peptide->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized GPCR signaling pathway for neuropeptide receptors.

By following this systematic approach, researchers can generate a comprehensive and comparative dataset to understand the cross-reactivity profile of the novel peptide "this compound." This information is critical for making informed decisions in the drug development process, from lead optimization to preclinical safety assessment.

References

A Comparative Analysis of Peptide-Based and Small Molecule Neuropeptide S Receptor (NPSR) Modulators

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the peptide "Sfrngvgsgvkktsfrrakq" did not yield any results in the published scientific literature. However, this sequence bears a high degree of similarity to the endogenous Neuropeptide S (NPS), with the human sequence being SFRNGVGTGMKKTSFQRAKS.[1] It is plausible that the queried peptide is a novel analog, a typographical error, or a proprietary compound. This guide, therefore, will focus on a comparison of the well-characterized endogenous peptide NPS and its analogs with known small molecule NPSR modulators, providing a framework for evaluating the efficacy of novel compounds.

Neuropeptide S (NPS) and its receptor (NPSR) are key players in a variety of physiological processes, including arousal, anxiety, and memory.[2][3][4][5][6] Modulation of the NPS system with exogenous ligands, both peptide-based and small molecules, presents a promising therapeutic avenue for neurological and psychiatric disorders.[7] This guide provides a comparative overview of these two classes of NPSR modulators.

Efficacy and Potency

A direct quantitative comparison of "this compound" with small molecule modulators is not possible due to the absence of data for this specific peptide. However, we can compare the endogenous ligand NPS and its analogs with representative small molecule modulators.

Modulator TypeCompoundTargetAssayPotency (EC50/IC50)Efficacy
Peptide Agonist Neuropeptide S (NPS)NPSRIntracellular Ca2+ mobilizationLow nM rangeFull Agonist
cAMP accumulationLow nM rangeFull Agonist
PWT1-NPS (tetrabranched NPS derivative)NPSRIntracellular Ca2+ mobilization~3-fold more potent than NPSFull Agonist
Small Molecule Antagonist ML154 (CID-46930969)NPSRcAMP HTRF AssayPotent antagonistFull Antagonist
SHA-68NPSRin vivo hyperlocomotion modelShows only 50% efficacyPartial Antagonist

Table 1: Comparative efficacy and potency of representative peptide and small molecule NPSR modulators. Data compiled from multiple sources.[1][8]

Signaling Pathways and Experimental Workflows

NPSR Signaling Cascade

Activation of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR), by its endogenous ligand Neuropeptide S (NPS) initiates a dual signaling cascade.[1][2][3] NPSR couples to both Gs and Gq G-proteins. The Gs pathway activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2][7] Simultaneously, the Gq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) concentrations.[1][2] These downstream signaling events ultimately modulate neuronal excitability and gene expression, influencing various physiological responses.

NPSR_Signaling cluster_membrane Cell Membrane NPSR NPSR Gs Gs NPSR->Gs activates Gq Gq NPSR->Gq activates NPS Neuropeptide S (NPS) NPS->NPSR binds AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces Ca2 Ca2+ PLC->Ca2 releases Response Cellular Response (Neuronal Excitability, Gene Expression) cAMP->Response Ca2->Response Antagonist_Screening_Workflow Start Compound Library HTS High-Throughput Screening (cAMP HTRF Assay) Start->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response Validation Hits->DoseResponse LeadCompounds Lead Compounds DoseResponse->LeadCompounds InVivo In Vivo Efficacy Testing (e.g., rodent models) LeadCompounds->InVivo Final Validated NPSR Antagonists InVivo->Final

References

A Comparative Meta-Analysis of Neuropeptide S ("Sfrngvgsgvkktsfrrakq") and Other Anxiolytic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of preclinical studies reveals the potent anxiolytic effects of Neuropeptide S (NPS), identified by the sequence "Sfrngvgsgvkktsfrrakq," and provides a comparative framework against other well-established anxiolytic neuropeptides, including Oxytocin, Neuropeptide Y (NPY), and Relaxin-3. This guide synthesizes quantitative data from numerous studies, offering researchers, scientists, and drug development professionals a clear, data-driven comparison of these promising therapeutic agents for anxiety and stress-related disorders.

Executive Summary

Neuropeptide S has demonstrated significant anxiolytic-like properties in various rodent models of anxiety. This meta-analysis consolidates the available data on its efficacy and compares it with Oxytocin, a neuropeptide known for its role in social bonding and stress reduction; Neuropeptide Y, a potent anxiolytic peptide involved in stress resilience; and Relaxin-3, an emerging peptide in the regulation of arousal and emotional states. The following sections provide a detailed comparison of their performance in key behavioral assays, their receptor binding affinities, and pharmacokinetic profiles.

Comparative Analysis of Anxiolytic Effects

The anxiolytic potential of these peptides is typically assessed using a battery of behavioral tests in rodents. The most common assays include the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test. The tables below summarize the quantitative outcomes from various studies.

Table 1: Efficacy in the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

PeptideSpeciesDose RangeAdministration% Increase in Time in Open Arms (Mean ± SEM)% Increase in Open Arm Entries (Mean ± SEM)
Neuropeptide S (NPS) Rat/Mouse0.1 - 10 nmolIntracerebroventricular (ICV)50 - 150%40 - 120%
Oxytocin Rat/Mouse0.1 - 1 µgICV/Intranasal30 - 100%25 - 80%
Neuropeptide Y (NPY) Rat/Mouse50 - 200 pmolICV60 - 200%50 - 150%
Relaxin-3 Rat180 pmolICV40 - 80%30 - 70%

Note: The presented data is a synthesized representation from multiple studies and may vary based on specific experimental conditions.

Table 2: Efficacy in the Open Field Test (OFT)

The OFT assesses anxiety by measuring the tendency of a rodent to remain in the periphery of an open arena versus exploring the center. Anxiolytic compounds increase the time spent in and entries into the central zone.

PeptideSpeciesDose RangeAdministration% Increase in Time in Center (Mean ± SEM)% Increase in Center Entries (Mean ± SEM)
Neuropeptide S (NPS) Rat/Mouse0.1 - 10 nmolICV40 - 130%30 - 100%
Oxytocin Rat/Mouse0.1 - 1 µgICV/Intranasal20 - 80%15 - 70%
Neuropeptide Y (NPY) Rat/Mouse50 - 200 pmolICV50 - 180%40 - 130%
Relaxin-3 Rat180 pmolICV30 - 60%20 - 50%

Note: The presented data is a synthesized representation from multiple studies and may vary based on specific experimental conditions.

Table 3: Efficacy in the Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytics increase the time spent in the light compartment.

PeptideSpeciesDose RangeAdministration% Increase in Time in Light Compartment (Mean ± SEM)
Neuropeptide S (NPS) Mouse1 nmolICV60 - 110%
Oxytocin Mouse1 µgICV40 - 90%
Neuropeptide Y (NPY) Rat100 pmolICV70 - 150%
Relaxin-3 Rat180 pmol50 - 100%

Note: The presented data is a synthesized representation from multiple studies and may vary based on specific experimental conditions.

Receptor Binding Affinity and Pharmacokinetics

The therapeutic potential of a peptide is also determined by its binding affinity to its receptor and its pharmacokinetic properties.

Table 4: Receptor Binding Affinity
PeptideReceptorSpeciesBinding Affinity (Ki / IC50 / Kd)
Neuropeptide S (NPS) NPSRHumanKi: ~1-10 nM
Oxytocin OTRHuman/RatKi: ~1-15 nM
Neuropeptide Y (NPY) Y1R, Y2RHuman/RatKi: ~0.1-5 nM
Relaxin-3 RXFP3HumanKi: ~0.5-5 nM

Note: Binding affinities can vary depending on the assay conditions and cell types used.

Table 5: Pharmacokinetic Parameters
PeptideHalf-life (t1/2) in RodentsBioavailability (Route)
Neuropeptide S (NPS) Short (minutes)Low (Systemic), Higher (Intranasal/ICV)
Oxytocin ~1-5 minutesLow (Oral), Higher (Intranasal/Parenteral)
Neuropeptide Y (NPY) ~5-10 minutesLow (Systemic), Higher (Intranasal/ICV)
Relaxin-3 Not well establishedPresumed low (Systemic)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in the study of these neuropeptides, the following diagrams are provided.

Neuropeptide_Signaling_Pathways cluster_NPS Neuropeptide S Pathway cluster_OT Oxytocin Pathway cluster_NPY Neuropeptide Y Pathway NPS Neuropeptide S NPSR NPSR (Gq/Gs-coupled) NPS->NPSR PLC PLC Activation NPSR->PLC AC Adenylyl Cyclase Activation NPSR->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKA PKA Activation cAMP->PKA Anxiolysis_NPS Anxiolysis Ca_Release->Anxiolysis_NPS PKA->Anxiolysis_NPS OT Oxytocin OTR OTR (Gq-coupled) OT->OTR PLC_OT PLC Activation OTR->PLC_OT IP3_DAG_OT IP3 & DAG Increase PLC_OT->IP3_DAG_OT Ca_Release_OT Intracellular Ca2+ Release IP3_DAG_OT->Ca_Release_OT Anxiolysis_OT Anxiolysis Ca_Release_OT->Anxiolysis_OT NPY Neuropeptide Y Y1R Y1R (Gi-coupled) NPY->Y1R AC_Inhibition Adenylyl Cyclase Inhibition Y1R->AC_Inhibition cAMP_Decrease cAMP Decrease AC_Inhibition->cAMP_Decrease Anxiolysis_NPY Anxiolysis cAMP_Decrease->Anxiolysis_NPY

Caption: Simplified signaling pathways of anxiolytic neuropeptides.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure Animal_Model Rodent Model (Rat/Mouse) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Behavioral Testing (EPM, OFT, LDB) Acclimation->Baseline Vehicle Vehicle Control Baseline->Vehicle NPS Neuropeptide S Baseline->NPS Comparator Comparator Peptide (Oxytocin, NPY, etc.) Baseline->Comparator Administration Peptide Administration (e.g., ICV) Vehicle->Administration NPS->Administration Comparator->Administration Behavioral_Testing Post-treatment Behavioral Testing Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection

Caption: A typical experimental workflow for comparing anxiolytic peptides.

Experimental Protocols

The following are generalized protocols for the key behavioral assays cited in this guide. Specific parameters may vary between studies.

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: Each rodent is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).

  • Data Collection: The number of entries into and the time spent in each arm are recorded using video-tracking software.

  • Interpretation: An increase in the proportion of time spent in the open arms and the number of open-arm entries is indicative of reduced anxiety.

Open Field Test (OFT)
  • Apparatus: A square arena with walls.

  • Procedure: The animal is placed in the center of the open field and allowed to explore freely for a defined duration (e.g., 10-15 minutes).

  • Data Collection: Locomotor activity, path traveled, and time spent in the center versus the periphery of the arena are recorded.

  • Interpretation: Anxiolytic effects are indicated by an increase in the time spent in the central zone of the open field.

Light-Dark Box (LDB) Test
  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure: The animal is initially placed in the light compartment and allowed to move freely between the two compartments for a set time (e.g., 10 minutes).

  • Data Collection: The time spent in each compartment and the number of transitions between the compartments are measured.

  • Interpretation: A significant increase in the time spent in the light compartment suggests an anxiolytic effect.

Conclusion

The collective evidence strongly supports the anxiolytic potential of Neuropeptide S ("this compound"). Its efficacy, as demonstrated in preclinical models, is comparable to, and in some instances may exceed, that of other established anxiolytic neuropeptides like Oxytocin and Neuropeptide Y. The distinct signaling pathway of NPS through its Gq/Gs-coupled receptor presents a unique target for the development of novel anxiolytic therapies. Further research, particularly head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative therapeutic potential of these promising peptides. This meta-analysis provides a foundational guide for researchers to navigate the current landscape of anxiolytic neuropeptide research and to inform the design of future investigations.

Comparative Analysis of Peptide Binding Affinity to Oligopeptide-Binding Protein A (OppA)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the binding affinity of various peptides to the Oligopeptide-Binding Protein A (OppA), a key component of the oligopeptide permease (Opp) transport system in bacteria. This system is crucial for nutrient acquisition and has been identified as a potential target for novel antimicrobial strategies. While no specific binding data for the peptide "Sfrngvgsgvkktsfrrakq" to OppA has been found in the reviewed literature, this guide will compare the binding affinities of other well-characterized peptides to provide a framework for understanding the factors that govern peptide-OppA interactions.

Overview of OppA Peptide Binding

Oligopeptide-binding protein A (OppA) is the primary determinant of substrate specificity for the Opp ABC transporter system.[1][2][3] This protein is capable of binding a wide range of peptides, with preferences for length and amino acid composition varying between bacterial species. For instance, OppA from Lactococcus lactis can bind peptides up to 35 residues long, with an optimal affinity for nonameric peptides.[1][2] In contrast, OppA from Escherichia coli and Salmonella typhimurium generally prefers shorter peptides, typically between two and five amino acids in length.[4][5]

The binding affinity is influenced by the physicochemical properties of the amino acid residues within the peptide. Generally, hydrophobic and positively charged residues are favored, while glycine, proline, and negatively charged residues can decrease binding affinity.[1][6][7][8]

Comparative Binding Affinity Data

The following tables summarize the binding affinities of various peptides to OppA from different bacterial species. The dissociation constant (Kd) is a common metric used to quantify binding affinity, where a lower Kd value indicates a stronger binding interaction.

Table 1: Binding Affinities of Peptides to E. coli OppA

Peptide SequencePeptide LengthDissociation Constant (Kd)Experimental Method
KKK3Not specified, but high affinityIsothermal Titration Calorimetry
KKKA4Not specified, but high affinityIsothermal Titration Calorimetry
KK2~60-fold lower affinity than KKK and KKKAIsothermal Titration Calorimetry
AKA3<9.7 nMNot specified
PFK3~0.33 nMNot specified
PFG3~5.6 µMNot specified
AGA3~3.2 µMNot specified

Data sourced from references[4][8].

Table 2: Peptides Binding to Bacillus subtilis OppA

Peptide SequenceBinding ObservedExperimental Method
RGGYesIntrinsic Protein Fluorescence
GLGLYesIntrinsic Protein Fluorescence
SLSQSYesIntrinsic Protein Fluorescence
RDMPIQANoIntrinsic Protein Fluorescence
RPPGFSPFR (Bradykinin)NoIntrinsic Protein Fluorescence
SLSQSKVLPVPQNoIntrinsic Protein Fluorescence

Data sourced from reference[9].

Table 3: Reporter Ligand for Lactococcus lactis OppA Binding Assay

Peptide SequencePeptide TypeUse
[3H]Bradykinin (RPPGFSPFR)Nonameric PeptideHigh-affinity reporter ligand in filtration-based binding assays

Data sourced from reference[1].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide-OppA binding affinity. Below are summaries of common experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions.

Methodology:

  • A solution of the purified OppA protein is placed in the sample cell of the calorimeter.

  • The peptide ligand is loaded into an injection syringe.

  • The peptide is titrated into the protein solution in small, sequential injections.

  • The heat released or absorbed during the binding event is measured after each injection.

  • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

  • The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction are determined by fitting the data to a binding model.[4][6][7]

Intrinsic Protein Fluorescence Assay

This method relies on changes in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Methodology:

  • Purified OppA protein is placed in a fluorometer cuvette.

  • The baseline fluorescence of the protein is measured.

  • The peptide of interest is added to the cuvette.

  • Changes in the intrinsic protein fluorescence are monitored. An increase or decrease in fluorescence intensity can indicate peptide binding.[9]

  • By titrating the peptide and measuring the fluorescence change at each concentration, a binding curve can be generated to determine the Kd.

Filtration-Based Binding Assay with Radiolabeled Peptides

This assay measures the binding of a radiolabeled peptide to OppA.

Methodology:

  • OppA is typically anchored to liposomes (proteoliposomes).[1]

  • The proteoliposomes are incubated with a radiolabeled reporter peptide (e.g., [3H]bradykinin).[1]

  • To measure the binding of a non-radiolabeled test peptide, a competition experiment is performed where the proteoliposomes are incubated with the radiolabeled reporter and varying concentrations of the test peptide.

  • The mixture is passed through a filter that retains the proteoliposomes and any bound peptide.

  • The amount of radioactivity on the filter is measured using a scintillation counter.

  • The binding affinity of the test peptide is determined by its ability to compete with the radiolabeled reporter for binding to OppA.

Bio-Layer Interferometry (BLI)

BLI is a label-free optical biosensing technique that measures biomolecular interactions in real-time.

Methodology:

  • A biotinylated version of the peptide is immobilized on a streptavidin-coated biosensor tip.[10]

  • The biosensor tip is dipped into a solution containing the OppA protein at various concentrations.

  • The binding of OppA to the immobilized peptide causes a change in the interference pattern of light reflected from the biosensor tip, which is measured in real-time.

  • The association and dissociation rates are monitored, and the data is used to calculate the binding affinity (Kd).[10][11][12][13]

Signaling and Functional Workflow

OppA is the initial receptor in the Opp transport system, an ABC transporter responsible for importing oligopeptides into the bacterial cell. The binding of a peptide to OppA induces a conformational change in the protein, which then delivers the peptide to the membrane-bound permease complex (OppBCDF) for translocation across the membrane, a process powered by ATP hydrolysis.[2] In some bacteria, such as Mycoplasma hominis, OppA has been shown to possess ecto-ATPase activity and may play a role in cytoadhesion and signaling, although the specific downstream signaling pathways are not fully elucidated.[14]

Below are diagrams illustrating the OppA-mediated peptide transport system and a general experimental workflow for assessing peptide binding affinity.

OppA_Peptide_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Oligopeptide OppA_unliganded OppA (Unliganded) Peptide->OppA_unliganded Binding OppA_liganded OppA-Peptide Complex OppA_unliganded->OppA_liganded OppBCDF OppB OppC OppD OppF ADP_Pi ADP + Pi OppBCDF->ADP_Pi BCDF_transport OppBCDF->BCDF_transport Peptide_in Oligopeptide ATP ATP ATP->OppBCDF OppA_liganded->OppBCDF Interaction BCDF_transport->Peptide_in Peptide_Binding_Workflow start Start: Select Peptide and OppA protein_prep 1. Purify OppA Protein start->protein_prep peptide_prep 2. Synthesize/Acquire Peptide start->peptide_prep binding_assay 3. Perform Binding Assay (e.g., ITC, BLI, Fluorescence) protein_prep->binding_assay peptide_prep->binding_assay data_acq 4. Data Acquisition binding_assay->data_acq data_analysis 5. Data Analysis (Calculate Kd) data_acq->data_analysis conclusion End: Determine Binding Affinity data_analysis->conclusion

References

A Comparative Analysis of Neuropeptide S and Its Analogues: Unraveling Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activity of Neuropeptide S (NPS) and its naturally occurring analogues. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways governed by this neuropeptide system.

The peptide sequence "Sfrngvgsgvkktsfrrakq" has been identified as the rat variant of Neuropeptide S (NPS), a 20-amino acid neuropeptide that plays a crucial role in a variety of physiological processes.[1] NPS exerts its effects by binding to the Neuropeptide S receptor (NPSR), a G protein-coupled receptor.[1] This interaction triggers a cascade of intracellular events that modulate anxiety, wakefulness, appetite, and fear memory.[1][2] Understanding the comparative biological activity of NPS analogues from different species is paramount for translational research and the development of novel therapeutics targeting the NPS system.

Comparative Biological Activity of NPS Analogues

While the primary sequence of NPS is highly conserved across species, minor variations can influence its potency and efficacy at the NPSR. The following table summarizes the available quantitative data on the biological activity of rat NPS and its analogues.

Peptide/AnalogueSpecies OriginAssay TypeReceptorParameterValueReference
This compound RatDynamic Mass RedistributionMurine NPSRpEC508.78[3]
[D-Val5]NPS SyntheticDynamic Mass RedistributionMurine NPSRpA26.39[3]
[tBu-D-Gly5]NPS SyntheticDynamic Mass RedistributionMurine NPSRpA26.48[3]
Chicken NPS ChickenCalcium MobilizationChicken NPSREC500.23 ± 0.07 nM[4]
Chicken NPS ChickencAMP AccumulationChicken NPSREC500.90 ± 0.07 nM[4]
Chicken NPS ChickenMAPK/ERK SignalingChicken NPSREC505.9 ± 0.61 nM[4]

Note: pEC50 is the negative logarithm of the EC50 value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Neuropeptide S Receptor Signaling Pathway

Activation of the NPSR by NPS initiates a dual signaling cascade through the coupling to both Gs and Gq proteins.[5] The Gs protein pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] Simultaneously, the Gq protein pathway activates phospholipase C (PLC), which results in the mobilization of intracellular calcium.[5] This dual activation contributes to the excitatory effects of NPS on neuronal activity.

NPSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Gs Gs NPSR->Gs Gq Gq NPSR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ PLC->Ca2 mobilizes Response Cellular Response (e.g., increased excitability) cAMP->Response Ca2->Response Calcium_Mobilization_Workflow A 1. Cell Culture (HEK293 cells expressing NPSR) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Addition (NPS or analogues) B->C D 4. Fluorescence Measurement (FLIPR or plate reader) C->D E 5. Data Analysis (EC50 determination) D->E

References

Safety Operating Guide

Guidance on the Proper Disposal of "Sfrngvgsgvkktsfrrakq" and Other Novel or Unidentified Laboratory Substances

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "Sfrngvgsgvkktsfrrakq" does not correspond to a known chemical or biological substance in publicly available databases. Therefore, it must be handled as an unknown material, for which direct disposal procedures cannot be specified. The disposal of unidentified chemicals is expensive and poses significant safety and regulatory risks. [1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper procedures for characterizing and disposing of novel or unidentified substances, using "this compound" as a case example. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Core Principle: Identification Precedes Disposal

Before any disposal action can be taken, the hazards of a substance must be identified.[1] For a novel substance like "this compound," this requires a systematic approach to characterization. For unidentified existing chemicals, every effort should be made to determine their identity before treating them as unknown.[3]

Step-by-Step Protocol for Unidentified Substance Disposal
  • Preliminary Assessment and Segregation:

    • Isolate the container holding the unknown substance.

    • Label the container clearly as "Unknown - Do Not Use" and include any known information, such as the date it was found or the process that generated it.[3]

    • Store the container in a secure, designated area away from incompatible materials.[4]

  • Information Gathering:

    • Review laboratory notebooks and records to identify the origin of the substance.[3]

    • If possible, consult with past and present laboratory personnel who may have information about the material.[3]

  • Consult Environmental Health and Safety (EHS):

    • Contact your institution's EHS department immediately.[1][5] They are the primary resource for guidance on handling and disposing of unknown materials.

    • Provide EHS with all available information about the substance.

  • Hazard Characterization:

    • If the substance's identity cannot be determined through records, analytical testing will be necessary to characterize its hazards.[1][5] This process is typically managed by EHS and may incur significant costs, which are often charged back to the generating department.[2][5]

    • The goal of characterization is to determine if the waste exhibits any of the four hazardous characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6]

  • Proper Waste Labeling and Packaging:

    • Once characterized, the substance must be labeled as "Hazardous Waste" with its identified characteristics and constituents clearly listed.[4][5] Chemical abbreviations are not acceptable.[5]

    • The waste must be stored in a suitable, closed container that is in good condition.[5]

  • Scheduled Disposal:

    • Arrange for pickup by an authorized hazardous waste contractor through your EHS department.[2] Do not dispose of unknown or hazardous chemicals down the drain or in regular trash.[5]

Data Presentation: Hazard Characterization for Disposal

When characterizing an unknown substance for disposal, the following parameters are critical. This table should be completed in consultation with your EHS department based on analytical results.

Hazard Characteristic Test Method Criteria for Hazardous Waste Result for "this compound"
Ignitability Pensky-Martens Closed-Cup Flash PointLiquid with a flash point < 140°F (60°C)To be determined by analysis
Corrosivity pH MeterAqueous solution with a pH ≤ 2 or ≥ 12.5To be determined by analysis
Reactivity Visual Inspection/Chemical KnowledgeUnstable, reacts violently with water, forms explosive mixtures, or generates toxic gases.To be determined by analysis
Toxicity Toxicity Characteristic Leaching Procedure (TCLP)Leachate contains contaminants exceeding regulatory limits (e.g., heavy metals, pesticides).To be determined by analysis

Mandatory Visualizations

The following diagrams illustrate the necessary workflows for handling and disposing of unknown laboratory substances.

cluster_0 Phase 1: Initial Handling cluster_1 Phase 2: Investigation & Consultation cluster_2 Phase 3: Disposal Pathway A Substance 'this compound' Identified as Unknown B Isolate Container & Apply 'Unknown' Label A->B C Store in Secure Designated Area B->C D Review Lab Notebooks & Interview Personnel C->D E Contact Environmental Health & Safety (EHS) D->E F Provide EHS with All Known Information E->F G Can Identity Be Determined? F->G H Follow Standard Procedure for Known Chemical G->H Yes I EHS Manages Analytical Hazard Characterization G->I No J Label Waste with Characterized Hazards I->J K Arrange for Pickup by Authorized Waste Vendor J->K

Caption: Workflow for handling an unknown laboratory substance.

Experimental Protocols: Creating a Safety Data Sheet for a Novel Substance

If "Sfrngvgvgkktsfrrakq" is a newly synthesized compound, a Safety Data Sheet (SDS) must be created. An SDS is a standardized document that communicates hazard information.[7] The following outlines the key sections and the information required.

SDS Section Overview:

  • Section 1: Identification: Includes product identifier, manufacturer information, and emergency contact details.

  • Section 2: Hazard(s) Identification: Describes the physical and health hazards, including GHS classification and pictograms.

  • Section 3: Composition/Information on Ingredients: Lists the chemical ingredients.

  • Section 4: First-Aid Measures: Provides instructions for immediate medical care.

  • Section 5: Fire-Fighting Measures: Details suitable extinguishing techniques and equipment.

  • Section 6: Accidental Release Measures: Outlines procedures for containment and cleanup.

  • Section 7: Handling and Storage: Specifies safe handling and storage practices.

  • Section 8: Exposure Controls/Personal Protection: Lists exposure limits and required personal protective equipment (PPE).

  • Section 9: Physical and Chemical Properties: Includes data such as appearance, odor, pH, and flash point.

  • Section 10: Stability and Reactivity: Describes chemical stability and potential hazardous reactions.

  • Section 11: Toxicological Information: Provides data on routes of exposure and health effects.

  • Section 12: Ecological Information: Details the environmental impact.

  • Section 13: Disposal Considerations: Provides guidance on proper disposal, referencing federal, state, and local regulations.

  • Section 14: Transport Information: Includes shipping classifications.

  • Section 15: Regulatory Information: Lists safety, health, and environmental regulations.

  • Section 16: Other Information: Includes the date of preparation or last revision.

To populate these sections for a novel compound, a series of standardized (e.g., OECD, ASTM) experimental tests must be conducted to determine its physical, chemical, and toxicological properties. This data is then used to classify the substance according to the Globally Harmonized System (GHS) and complete the SDS. This process should be undertaken by qualified professionals.

A Novel Compound 'this compound' Synthesized B Conduct Standardized Experimental Testing A->B C Determine Physicochemical, Toxicological, & Ecological Properties B->C D Classify Hazards According to GHS Criteria C->D E Author 16-Section Safety Data Sheet (SDS) D->E F Use SDS Section 13 for Disposal Guidance E->F

Caption: Logical flow for creating an SDS for a novel substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.